molecular formula C3H7ClF3NO B1290780 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride CAS No. 3832-24-4

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No.: B1290780
CAS No.: 3832-24-4
M. Wt: 165.54 g/mol
InChI Key: DHSCPPZGIAEZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C3H7ClF3NO and its molecular weight is 165.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSCPPZGIAEZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632603
Record name 3-Amino-1,1,1-trifluoropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-24-4
Record name 3832-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1,1,1-trifluoropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. This fluorinated amino alcohol is a valuable building block in medicinal chemistry and drug discovery, offering unique properties attributable to the trifluoromethyl group.

Core Physicochemical Properties

The introduction of a trifluoromethyl group significantly influences the properties of organic molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The hydrochloride salt of 3-Amino-1,1,1-trifluoropropan-2-ol improves its solubility and handling characteristics.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₃H₇ClF₃NO[1]
Molecular Weight 165.54 g/mol [1]
Appearance Solid (predicted)[2]
Melting Point (free base) 99 °C[3]
Boiling Point (free base, predicted) 176.5 ± 40.0 °C[3]
pKa (free base, predicted) 10.14 ± 0.35
Solubility (free base) Slightly soluble in DMSO and Methanol

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis of this compound

This proposed method is based on the reduction of 3-amino-1,1,1-trifluoropropan-2-one hydrochloride.

Materials:

  • 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride (1 equivalent) in anhydrous methanol under an inert atmosphere.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x volumes).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Salt Formation: To the ethereal solution, add a saturated solution of hydrochloric acid in ethanol dropwise until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the carbon-hydrogen framework of the molecule. A ¹³C NMR spectrum for the free base is available for reference.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H, N-H, and C-F bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Potential Applications in Drug Development

Fluorinated amino acids and their derivatives are increasingly utilized in the design of novel therapeutics.[6][7] The trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.

Key Advantages of Trifluoromethylated Compounds:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and increasing the drug's half-life.[8]

  • Enhanced Lipophilicity: The lipophilic nature of the trifluoromethyl group can improve a molecule's ability to cross biological membranes, leading to better bioavailability.[8]

  • Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the neighboring amino group, which can influence its interaction with biological targets.

  • Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to stronger and more specific binding to target proteins.[9]

Due to these properties, this compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Visualizations

Logical Workflow for Synthesis

G cluster_0 Synthesis of this compound A 3-Amino-1,1,1-trifluoropropan-2-one HCl B Dissolution in Methanol A->B C Reduction with NaBH4 at 0°C B->C D Reaction Quenching C->D E Solvent Removal D->E F Extraction with Diethyl Ether E->F G Drying and Filtration F->G H Salt Formation with Ethanolic HCl G->H I Isolation and Drying H->I J 3-Amino-1,1,1-trifluoropropan-2-ol HCl I->J

Caption: Proposed synthetic workflow for 3-Amino-1,1,1-trifluoropropan-2-ol HCl.

Role in Drug Discovery Pipeline

G cluster_1 Integration in Drug Discovery BuildingBlock 3-Amino-1,1,1-trifluoropropan-2-ol HCl (Fluorinated Building Block) Synthesis Synthesis of Novel Bioactive Molecules BuildingBlock->Synthesis Screening High-Throughput Screening Synthesis->Screening LeadOpt Lead Optimization Screening->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of the compound as a building block in the drug discovery process.

References

An In-Depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride (CAS: 3832-24-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS: 3832-24-4) is a fluorinated amino alcohol that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity, making it an attractive component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 3832-24-4[1]
Molecular Formula C₃H₇ClF₃NO[1]
Molecular Weight 165.54 g/mol [1]
IUPAC Name 3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride[1]
SMILES C(C(C(F)(F)F)O)N.Cl[1]
InChI Key DHSCPPZGIAEZHF-UHFFFAOYSA-N[1]
Physical Form Solid
Storage Temperature 2-8°C, Inert atmosphere

Synthesis

Proposed Experimental Protocol: Reduction of α-Azido-1,1,1-trifluoroacetone

This protocol is a representative example based on established chemical transformations for similar structures.

Step 1: Synthesis of α-Azido-1,1,1-trifluoroacetone

  • Materials: 1,1,1-Trifluoroacetone, Sodium azide, Sulfuric acid, Diethyl ether.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 1,1,1-trifluoroacetone in a suitable organic solvent such as diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium azide in water.

    • Carefully add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for several hours.

    • Perform an aqueous workup, extracting the product into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude α-azido-1,1,1-trifluoroacetone.

    • Purify the product by distillation or column chromatography.

Step 2: Reduction of α-Azido-1,1,1-trifluoroacetone to 3-Amino-1,1,1-trifluoropropan-2-ol

  • Materials: α-Azido-1,1,1-trifluoroacetone, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Dissolve the α-azido-1,1,1-trifluoroacetone from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free base, 3-amino-1,1,1-trifluoropropan-2-ol.

Step 3: Formation of the Hydrochloride Salt

  • Materials: 3-Amino-1,1,1-trifluoropropan-2-ol, Hydrochloric acid (ethanolic or ethereal solution).

  • Procedure:

    • Dissolve the crude 3-amino-1,1,1-trifluoropropan-2-ol in a minimal amount of a suitable organic solvent like diethyl ether or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ethanol or ether with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Azidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation start1 1,1,1-Trifluoroacetone product1 α-Azido-1,1,1-trifluoroacetone start1->product1 Azidation reagent1 NaN₃, H₂SO₄ reagent1->product1 product2 3-Amino-1,1,1-trifluoropropan-2-ol (Free Base) product1->product2 Reduction reagent2 LiAlH₄ or NaBH₄ reagent2->product2 product3 3-Amino-1,1,1-trifluoropropan-2-ol HCl (Final Product) product2->product3 Protonation reagent3 HCl reagent3->product3

Proposed Synthetic Workflow

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a chiral building block in the synthesis of more complex bioactive molecules. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group and can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Potential Roles in Drug Design:

  • Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group is resistant to metabolic degradation, which can increase the half-life of a drug.

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronegativity and steric bulk of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.

  • Conformational Control: The presence of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the broader class of trifluoromethyl-containing amino alcohols are key components in a variety of investigational compounds.

Logical_Relationships cluster_compound 3-Amino-1,1,1-trifluoropropan-2-ol HCl cluster_properties Key Structural Features cluster_applications Impact on Drug Properties cluster_outcome Overall Goal in Drug Development compound Core Chemical Structure trifluoromethyl Trifluoromethyl Group (-CF₃) compound->trifluoromethyl amino_alcohol Amino Alcohol Moiety compound->amino_alcohol stability Increased Metabolic Stability trifluoromethyl->stability lipophilicity Enhanced Lipophilicity trifluoromethyl->lipophilicity binding Improved Binding Affinity trifluoromethyl->binding amino_alcohol->binding conformation Conformational Restriction amino_alcohol->conformation outcome Improved Pharmacokinetics & Pharmacodynamics stability->outcome lipophilicity->outcome binding->outcome conformation->outcome

Structure-Activity Relationships

Biological Activity and Mechanism of Action

Currently, there is a lack of publicly available data on the specific biological activities and mechanism of action of this compound as a standalone compound. Its primary role is that of an intermediate in the synthesis of other molecules. The biological profile of any final compound derived from this building block would be dependent on the overall structure of that molecule.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its trifluoromethyl group offers a powerful tool for modulating the properties of drug candidates. While further research is needed to fully characterize its own biological activity, its utility in the synthesis of novel therapeutics is clear. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers in the field of drug discovery and development.

References

Structural Elucidation of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a fluorinated organic compound with potential applications as a building block in medicinal chemistry and drug development. The presence of a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides a technical overview of the structural elucidation of its hydrochloride salt, based on available spectroscopic data and established analytical principles.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride
Molecular Formula C₃H₇ClF₃NO
Molecular Weight 165.54 g/mol
Canonical SMILES C(C(C(F)(F)F)O)N.Cl
InChI Key DHSCPPZGIAEZHF-UHFFFAOYSA-N

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aminomethyl (CH₂-N), and methine (CH-O) groups. The coupling between these protons would provide connectivity information. The acidic proton of the ammonium group (-NH₃⁺) and the hydroxyl proton (-OH) may be observable, though their chemical shifts and appearance can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would corroborate the carbon backbone structure. Key signals would include those for the aminomethyl carbon, the hydroxyl-bearing methine carbon, and the trifluoromethyl carbon. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling. A 13C NMR spectrum for the free amine, 3-amino-1,1,1-trifluoropropan-2-ol, is available in spectral databases, though access to the full dataset may require a subscription.[1][2]

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the trifluoromethyl group. A single signal, likely a triplet due to coupling with the adjacent methine proton, would be expected.

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H3.0 - 3.5Multiplet-CH₂-NH₃⁺
¹H4.0 - 4.5Multiplet-CH(OH)-
¹H7.5 - 8.5Broad Singlet-NH₃⁺
¹H5.0 - 6.0Broad Singlet-OH
¹³C~45Triplet-CH₂-NH₃⁺
¹³C~70Quartet-CH(OH)-
¹³C~125Quartet-CF₃
¹⁹F-75 to -80Doublet-CF₃

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule of the free amine [M+H]⁺ at m/z 130.05. High-resolution mass spectrometry would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of water, ammonia, and subsequent cleavages of the carbon-carbon bonds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for the O-H, N-H, C-H, C-F, and C-O bonds.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H and N-H stretching
2800-3000MediumC-H stretching
1500-1600MediumN-H bending
1000-1350StrongC-F stretching
1050-1150StrongC-O stretching

Experimental Protocols

Synthesis Workflow

The synthesis of this compound would typically involve the synthesis of the free amine followed by salt formation.

G cluster_synthesis Synthesis of Free Amine cluster_salt Salt Formation Start Starting Material (e.g., trifluoro-epoxide) Reaction Ring-opening with Ammonia or Azide followed by Reduction Start->Reaction Workup Extraction and Purification (e.g., Chromatography) Reaction->Workup FreeAmine 3-Amino-1,1,1-trifluoropropan-2-ol Workup->FreeAmine Dissolve Dissolve Free Amine in suitable solvent (e.g., Ether) FreeAmine->Dissolve AddHCl Add Hydrochloric Acid (e.g., HCl in Ether) Dissolve->AddHCl Precipitate Precipitation of the Hydrochloride Salt AddHCl->Precipitate Isolate Filtration and Drying Precipitate->Isolate Product 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride Isolate->Product

Caption: General workflow for the synthesis of this compound.

Characterization Workflow

The structural elucidation of the synthesized compound would follow a logical progression of analytical techniques.

G Start Synthesized Product MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Start->MS IR Infrared (IR) Spectroscopy (Functional Group Identification) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Detailed Structure and Connectivity) MS->NMR IR->NMR Elemental Elemental Analysis (Purity and Empirical Formula) NMR->Elemental Final Structural Confirmation Elemental->Final

Caption: Logical workflow for the structural characterization of the target compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While a complete, publicly available dataset for this specific salt is elusive, the expected data from NMR, MS, and IR analyses, as outlined in this guide, provide a robust framework for its characterization. The synthesis would likely proceed through the formation of the free amine followed by treatment with hydrochloric acid. This fluorinated building block holds promise for the development of novel therapeutics, and its thorough structural characterization is a critical first step in its application.

References

Unraveling the Enigma: A Proposed Research Framework for Elucidating the Mechanism of Action of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical and biotechnological research, the exploration of novel small molecules is a critical driver of innovation. One such molecule, 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, presents a compelling case for investigation. Despite its availability and potential as a building block in medicinal chemistry, a comprehensive review of publicly accessible scientific literature reveals a significant knowledge gap: its specific mechanism of action remains unelucidated.

This technical guide is designed for researchers, scientists, and drug development professionals who are intrigued by the potential of this compound. Rather than detailing a known mechanism, this document provides a foundational summary of its chemical properties and, more importantly, outlines a proposed, systematic research framework to uncover its biological activity and potential therapeutic applications. This guide serves as a starting point, offering a logical workflow and hypothetical experimental protocols to navigate the path of discovery.

Compound Profile: What We Know

This compound is a fluorinated amino alcohol. The presence of a trifluoromethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity. A summary of its key chemical identifiers and properties is presented below.

PropertyValue
Molecular Formula C₃H₇ClF₃NO
Molecular Weight 165.54 g/mol
CAS Number Not uniformly assigned; hydrochloride salt of 431-38-9
IUPAC Name 3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride
Synonyms TFMA hydrochloride
Structure See Figure 1

A Proposed Research Workflow for Mechanism of Action Elucidation

Given the absence of established biological targets, a multi-pronged approach is recommended to systematically investigate the mechanism of action of this compound. The following workflow (Figure 2) outlines a logical progression from broad, unbiased screening to specific target validation and pathway analysis.

G cluster_0 Phase 1: Initial Screening & Target Identification A In Silico Target Prediction (Based on structural similarity to known ligands) B High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) A->B Guide assay development C Affinity-Based Target Discovery (e.g., chemical proteomics, affinity chromatography) B->C Identify bioactive context D Biochemical & Biophysical Assays (e.g., enzyme kinetics, SPR, ITC) C->D Putative Targets E Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) D->E Confirm direct binding F Genetic Target Validation (e.g., CRISPR/Cas9 knockout, siRNA knockdown) E->F Validate cellular relevance G Transcriptomic & Proteomic Profiling (e.g., RNA-seq, Mass Spectrometry) F->G Validated Target H Signaling Pathway Analysis (e.g., Western Blot, phospho-proteomics) G->H Identify affected pathways I In Vivo Model Testing (Based on validated target and pathway) H->I Confirm functional consequences

Figure 2: Proposed research workflow for elucidating the mechanism of action.

Hypothetical Experimental Protocols

The following sections detail potential methodologies for each phase of the proposed research workflow.

Phase 1: Initial Screening & Target Identification
  • In Silico Target Prediction:

    • Methodology: Utilize computational tools and databases (e.g., PharmMapper, SuperPred, SwissTargetPrediction) to screen the structure of 3-Amino-1,1,1-trifluoropropan-2-ol against libraries of known protein structures. This approach identifies potential targets based on pharmacophoric similarity to known ligands.

  • High-Throughput Phenotypic Screening:

    • Methodology: Screen the compound across a diverse panel of human cancer cell lines, primary cells, or disease-relevant cell models. Key assays could include:

      • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To identify any effects on cell proliferation or survival.

      • Reporter Gene Assays: To screen for activity against specific signaling pathways (e.g., NF-κB, Wnt, Hedgehog).

      • High-Content Imaging: To assess morphological changes, protein localization, or other cellular phenotypes.

  • Affinity-Based Target Discovery:

    • Methodology: If a consistent phenotype is observed, identify the direct binding partners of the compound. A common approach involves synthesizing a derivative of the compound with a linker for immobilization on a solid support (e.g., sepharose beads). This "bait" is then incubated with cell lysate. Proteins that bind to the compound are isolated, eluted, and identified by mass spectrometry.

Phase 2: Target Validation & Characterization
  • Biochemical & Biophysical Assays:

    • Methodology: Once putative targets are identified, direct binding and functional modulation must be confirmed using purified proteins.

      • Enzyme Inhibition/Activation Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity to determine IC50 or EC50 values.

      • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity (KD) and thermodynamics of the interaction between the compound and the purified target protein.

  • Cellular Target Engagement Assays:

    • Methodology: Confirm that the compound binds to its target within a cellular context.

      • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

      • Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) Assays: These proximity-based assays can be used to monitor target engagement in living cells.

  • Genetic Target Validation:

    • Methodology: To confirm that the observed phenotype is a direct result of the compound's interaction with the identified target, genetic methods can be employed.

      • CRISPR/Cas9 Knockout or siRNA/shRNA Knockdown: Depletion of the target protein should phenocopy or abrogate the effect of the compound.

Phase 3: Pathway & Functional Analysis
  • Transcriptomic & Proteomic Profiling:

    • Methodology: Treat cells with the compound and analyze global changes in gene and protein expression.

      • RNA-sequencing (RNA-seq): To identify changes in the transcriptome.

      • Quantitative Mass Spectrometry-based Proteomics: To identify changes in the proteome and post-translational modifications.

  • Signaling Pathway Analysis:

    • Methodology: Based on the results from transcriptomic and proteomic profiling, investigate the modulation of specific signaling pathways.

      • Western Blotting: Use phospho-specific antibodies to probe the activation state of key signaling proteins.

      • Phospho-proteomics: For a more global view of changes in protein phosphorylation.

  • In Vivo Model Testing:

    • Methodology: If a compelling mechanism of action with therapeutic potential is identified, the efficacy of the compound can be tested in relevant animal models of disease.

Conclusion

While the mechanism of action of this compound is currently unknown, its chemical structure suggests the potential for interesting biological activity. The systematic research framework proposed in this guide provides a clear and logical path for researchers to explore this potential. By employing a combination of computational, biochemical, cellular, and genetic approaches, the scientific community can work towards elucidating the mechanism of this enigmatic compound and potentially unlock new therapeutic avenues.

The Ascendant Trajectory of Trifluoromethylated Amino Alcohols: A Technical Guide to Their Synthesis, Applications, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The unique physicochemical properties endowed by the trifluoromethyl group have positioned trifluoromethylated amino alcohols as a cornerstone in modern medicinal chemistry, catalysis, and materials science. This technical guide offers an in-depth exploration of their synthesis, diverse applications, and the underlying mechanisms of their biological activity, providing a critical resource for researchers, scientists, and professionals in drug development.

The strategic incorporation of a trifluoromethyl (CF₃) group into an amino alcohol scaffold dramatically alters its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These modifications have led to the development of novel therapeutics, highly efficient asymmetric catalysts, and advanced materials. This guide will delve into the key aspects of this versatile class of molecules.

Synthesis of Trifluoromethylated Amino Alcohols

The synthesis of trifluoromethylated amino alcohols can be broadly categorized into two main approaches: nucleophilic trifluoromethylation of α-amino aldehydes or ketones and the reduction of α-aminoalkyl trifluoromethyl ketones.

Nucleophilic Trifluoromethylation

A prevalent and effective method involves the nucleophilic addition of a trifluoromethyl group to a carbonyl precursor. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is frequently employed for this transformation in the presence of a fluoride catalyst.[4][5]

Experimental Protocol: Synthesis of Monoterpene Trifluoromethylated Amino Alcohols [4]

This protocol outlines the synthesis of trifluoromethylated amino alcohols from monoterpene-based β-keto-benzyl-O-oximes.

  • Trifluoromethylation of β-keto-benzyl-O-oximes:

    • To a solution of the β-keto-benzyl-O-oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) at 4 °C under an argon atmosphere, add cesium fluoride (CsF) (0.1 eq).

    • Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq).

    • Stir the reaction mixture at 4 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add tetrabutylammonium fluoride hydrate (TBAF·3H₂O) (1.1 eq) and stir for 30 minutes.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction to Trifluoromethylated Amino Alcohols:

    • To a stirred suspension of lithium aluminium hydride (LiAlH₄) (3.0 eq) in anhydrous diethyl ether (Et₂O) at 4 °C under an argon atmosphere, add a solution of the trifluoromethylated β-hydroxy-benzyl-O-oxime (1.0 eq) in Et₂O dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of H₂O, 15% aqueous NaOH, and H₂O.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with Et₂O.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting amino alcohol can be further purified by conversion to its hydrochloride salt.

Experimental Workflow: Synthesis of Monoterpene Trifluoromethylated Amino Alcohols

G cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Reduction start1 β-keto-benzyl-O-oxime in THF reagents1 TMSCF₃, CsF 4°C to RT, 16h start1->reagents1 hydrolysis TBAF·3H₂O 30 min reagents1->hydrolysis workup1 Aqueous workup & Purification hydrolysis->workup1 product1 Trifluoromethylated β-hydroxy-benzyl-O-oxime workup1->product1 start2 Trifluoromethylated β-hydroxy-benzyl-O-oxime in Et₂O product1->start2 reagents2 LiAlH₄ RT, 24h start2->reagents2 workup2 Aqueous workup reagents2->workup2 product2 Trifluoromethylated Amino Alcohol workup2->product2

Caption: Workflow for the two-step synthesis of trifluoromethylated amino alcohols.

Reduction of α-Aminoalkyl Trifluoromethyl Ketones

Another common strategy is the reduction of α-aminoalkyl trifluoromethyl ketones. These ketones can be synthesized from α-amino acids via the Dakin-West reaction.[5] The subsequent reduction of the ketone functionality yields the desired β-amino-α-trifluoromethyl alcohol.

Applications in Asymmetric Catalysis

Chiral trifluoromethylated amino alcohols have emerged as highly effective ligands and organocatalysts in a variety of asymmetric transformations. The presence of the trifluoromethyl group can enhance the stereoselectivity of these reactions compared to their non-fluorinated analogs.[4]

One notable application is in the enantioselective addition of diethylzinc to aldehydes. Trifluoromethylated amino alcohols have been shown to be more efficient ligands than their non-fluorinated counterparts, achieving enantiomeric excesses (ee) greater than 90%.[5]

Catalyst/LigandReactionSubstrateEnantiomeric Excess (ee)Yield (%)Reference
(S)-N,N-Dibenzyl-1,1,1-trifluoro-3-phenylpropan-2-amineDiethylzinc additionBenzaldehyde>90%-[5]
Monoterpene-derived trifluoromethylated amino alcoholDiethylzinc additionBenzaldehyde--[4]
Monoterpene-derived trifluoromethylated amino alcoholReformatsky reactionCarbonyl compounds and imines--[4]

Therapeutic Potential and Biological Activity

The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule.[5] This is attributed to increased metabolic stability, enhanced membrane permeability, and altered binding interactions with target proteins.[1][2] Trifluoromethylated compounds have shown promise as antiviral, anticancer, and anti-inflammatory agents.[2][6]

Mechanism of Action

The mechanisms of action for trifluoromethylated drugs are diverse and target-specific. For example, some compounds act as enzyme inhibitors, while others modulate receptor activity.

Example Signaling Pathway: PI3K/Akt Inhibition

Alpelisib, a PI3K inhibitor containing a trifluoromethyl group, has been approved for the treatment of certain types of breast cancer.[1] The trifluoromethyl group contributes to its inhibitory activity against the p110α subunit of PI3K.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Alpelisib Alpelisib (CF₃-containing inhibitor) Alpelisib->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of Alpelisib.

Quantitative Biological Data

The following table summarizes the reported biological activities of various trifluoromethylated compounds.

Compound ClassTarget/AssayCell LineIC₅₀Reference
Trifluoromethyl thioxanthene derivativeAnticancer activityHeLa87.8 nM[6]
Trifluoromethyl thioxanthene derivativeCOX-2 inhibition-6.5 - 27.4 nM[6]
Trifluoromethyl-modified cryptophycinCytotoxicityKB-3-1low pM[7]
Trifluoromethylated pyrazolo[1,5-a]pyrimidinesPim1 kinase inhibition--[8]

Future Directions

The field of trifluoromethylated amino alcohols continues to expand, with ongoing research focused on the development of more efficient and stereoselective synthetic methods. The exploration of their potential in materials science, particularly in the design of chiral polymers and functional materials, represents a promising new frontier. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds for pharmaceutical applications. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines the compound's chemical properties, a plausible synthetic pathway based on established methodologies for analogous compounds, and a detailed, representative experimental protocol.

Introduction: The Rise of Trifluoromethylated Compounds in Medicinal Chemistry

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern pharmaceutical design. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is of particular importance. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. Trifluoromethylated compounds often exhibit enhanced efficacy and pharmacokinetic profiles compared to their non-fluorinated counterparts.

This compound belongs to the class of trifluoromethylated amino alcohols, which are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The presence of both an amino and a hydroxyl group provides versatile handles for further chemical modifications, while the trifluoromethyl group imparts the aforementioned beneficial properties. Although a precise timeline for the discovery of this specific molecule is not clearly delineated in the scientific literature, its development can be situated within the broader surge of interest in fluorinated organic compounds that began in the mid-20th century and continues to be a vibrant area of research.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-1,1,1-trifluoropropan-2-ol and its hydrochloride salt is presented in Table 1.

Property3-Amino-1,1,1-trifluoropropan-2-olThis compound
Molecular Formula C₃H₆F₃NOC₃H₇ClF₃NO
Molecular Weight 129.08 g/mol 165.54 g/mol
CAS Number 431-38-93832-24-4
Appearance SolidData not available
Melting Point 99 °CData not available
Boiling Point 176.5±40.0 °C (Predicted)Data not available
Density 1.344±0.06 g/cm³ (Predicted)Data not available
IUPAC Name 3-amino-1,1,1-trifluoropropan-2-ol3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride

Synthesis of this compound

While the original synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on well-established reactions for the preparation of β-amino-α-trifluoromethyl alcohols. A common strategy involves the reduction of an α-aminoalkyl trifluoromethyl ketone.[1]

A logical precursor for the synthesis is an N-protected α-aminoalkyl trifluoromethyl ketone. This can be prepared from a corresponding N-protected amino acid. The ketone is then reduced to the corresponding alcohol, followed by deprotection of the amino group and formation of the hydrochloride salt.

Proposed Synthetic Pathway

The proposed synthetic pathway for this compound is illustrated below. This pathway begins with an N-protected glycine, which is converted to the corresponding trifluoromethyl ketone. Subsequent reduction, deprotection, and salt formation yield the final product.

Synthesis_Pathway cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection and Salt Formation A N-Boc-glycine B N-Boc-3-amino-1,1,1- trifluoropropan-2-one A->B  1. (COCl)₂, DMSO, Et₃N  2. CF₃SiMe₃, KF   C N-Boc-3-amino-1,1,1- trifluoropropan-2-ol B->C  NaBH₄, EtOH   D 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride C->D  HCl in Dioxane   Experimental_Workflow Start Start: N-Boc-glycine Ketone_Formation Step 1: Ketone Formation Start->Ketone_Formation Purification1 Column Chromatography Ketone_Formation->Purification1 Reduction Step 2: Reduction Purification1->Reduction Workup1 Aqueous Workup & Extraction Reduction->Workup1 Deprotection Step 3: Deprotection & Salt Formation Workup1->Deprotection Filtration Filtration & Washing Deprotection->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Final Product: 3-Amino-1,1,1- trifluoropropan-2-ol hydrochloride Drying->Final_Product

References

Spectroscopic and Analytical Characterization of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the analytical characterization of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS No. Not available for hydrochloride, Parent compound: 431-38-9). Due to the limited availability of published experimental spectroscopic data for this specific salt, this document outlines generalized, representative protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds.

Introduction

This compound is a fluorinated organic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate structural elucidation and purity assessment are critical for its use in research and development. This guide details the standard analytical techniques employed for the comprehensive characterization of this molecule.

Physicochemical Properties

While detailed experimental data is scarce, computed properties and identifiers for the parent compound and its hydrochloride salt are available from public databases.

Table 1: Physicochemical Properties and Identifiers

Property3-Amino-1,1,1-trifluoropropan-2-olThis compound
IUPAC Name 3-amino-1,1,1-trifluoropropan-2-ol3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride
CAS Number 431-38-9Not assigned
Molecular Formula C₃H₆F₃NOC₃H₇ClF₃NO
Molecular Weight 129.08 g/mol 165.54 g/mol [1]
InChI InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H[1]
SMILES C(C(C(F)(F)F)O)NC(C(C(F)(F)F)O)N.Cl[1]

Data sourced from PubChem CID 418965 and CID 23290109.[1][2]

Spectroscopic Characterization: Hypothetical Data and Protocols

The following sections present expected spectroscopic data based on the known structure of the compound and general principles of spectroscopy. These are accompanied by representative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete characterization.

Table 2: Predicted ¹H NMR Data (in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.7m1HCH-OH
~ 3.3 - 3.5m2HCH₂-NH₃⁺

Table 3: Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~ 125 (q, ¹JCF ≈ 280 Hz)qCF₃
~ 70 (q, ²JCF ≈ 30 Hz)qCH-OH
~ 45tCH₂-NH₃⁺

Table 4: Predicted ¹⁹F NMR Data (in D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~ -75 to -80dCF₃
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the range of 0-12 ppm.

    • The residual solvent peak is used as the internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • The spectral width should be set to cover the range of 0-220 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum.

    • The spectral width should be appropriate for fluorinated compounds, typically a wide range.

    • An external standard (e.g., CFCl₃) or an internal standard can be used for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, amine, and trifluoromethyl groups.

Table 5: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500 (broad)StrongO-H stretch
2800-3100 (broad)MediumN-H stretch (from NH₃⁺)
1500-1600MediumN-H bend (asymmetric)
1100-1300StrongC-F stretch
1000-1100StrongC-O stretch
  • Sample Preparation:

    • Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 6: Expected Mass Spectrometry Data (ESI+)

m/z (mass-to-charge)Interpretation
130.048[M+H]⁺ of the free base (C₃H₇F₃NO⁺) - Exact Mass
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap instrument.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • The instrument should be calibrated to ensure accurate mass measurements.

Analytical Workflow and Data Integration

The characterization of this compound involves a logical sequence of analytical techniques. The data from each technique provides complementary information that, when combined, leads to an unambiguous structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (ESI-MS) Compound->MS Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure IR->Structure MW Molecular Weight & Formula MS->MW

Analytical workflow for the characterization of the target compound.

Conclusion

The comprehensive analytical characterization of this compound relies on the synergistic application of NMR and IR spectroscopy, and mass spectrometry. While specific experimental data for this compound is not widely published, this guide provides a robust framework of representative protocols and expected data based on established spectroscopic principles. This information serves as a valuable resource for researchers in the synthesis and application of this and related fluorinated compounds, ensuring accurate structural verification and quality control.

References

Navigating the Solubility Landscape of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvent systems and providing detailed protocols for independent solubility determination.

Introduction

This compound is a fluorinated organic compound of significant interest due to its utility as a building block in the synthesis of complex molecules with potential biological activity. Understanding its solubility is a critical first step in process development, formulation, and various research applications. This guide summarizes the currently available solubility information and provides a robust experimental protocol for its determination.

Solubility Profile of this compound

A thorough review of publicly available scientific literature, patents, and technical data sheets indicates a lack of specific quantitative solubility data for this compound in common laboratory solvents. The hydrochloride salt form is expected to exhibit higher solubility in polar protic solvents compared to its free base. Qualitative information for the free base, 3-Amino-1,1,1-trifluoropropan-2-ol, suggests slight solubility in dimethyl sulfoxide (DMSO) and methanol. However, direct experimental determination for the hydrochloride salt is necessary for accurate process design and formulation development.

The following table summarizes the status of available solubility data:

SolventChemical ClassQuantitative Solubility Data ( g/100 mL at 25°C)
WaterPolar ProticData Not Available
MethanolPolar ProticData Not Available
EthanolPolar ProticData Not Available
IsopropanolPolar ProticData Not Available
AcetonePolar AproticData Not Available
Ethyl AcetateEsterData Not Available
DichloromethaneHalogenatedData Not Available
TolueneAromatic HydrocarbonData Not Available
N,N-Dimethylformamide (DMF)Polar AproticData Not Available
Dimethyl Sulfoxide (DMSO)Polar AproticData Not Available

Given the absence of published quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.

Apparatus and Reagents
  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

    • Constant temperature orbital shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument.

  • Reagents:

    • This compound (of known purity)

    • Selected solvents (of analytical or HPLC grade)

    • Reagents for preparation of mobile phase for HPLC analysis

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of the selected solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a constant speed (e.g., 150-250 rpm) for a predetermined period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted experimental samples.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (e.g., 24-48h) add_solvent->shake settle Settle excess solid shake->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify concentration analyze->quantify calibrate Prepare calibration standards calibrate->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

Navigating the Stability and Storage of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and optimal storage conditions for 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. Aimed at professionals in research and drug development, this document synthesizes available data to ensure the integrity and longevity of this critical reagent. The following sections detail recommended storage parameters, handling procedures, and potential degradation pathways based on current knowledge.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended conditions based on information from safety data sheets and supplier recommendations. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for experimental use.

ParameterRecommended ConditionRationale & Details
Temperature 2-8°C[1]Refrigerated temperatures are recommended to slow down potential degradation processes.
Atmosphere Inert atmosphere[1]Storage under an inert gas, such as argon or nitrogen, is advised to prevent oxidation.
Light Protect from lightWhile specific photostability data is limited, it is a general best practice to store in an opaque or amber container.
Moisture Store in a dry place[2]The compound is a hydrochloride salt and may be hygroscopic. Protection from moisture is crucial to prevent hydrolysis and physical changes.
Container Tightly sealed original container[2]Use the original, tightly sealed container to prevent contamination and exposure to air and moisture.[2]
Ventilation Store in a well-ventilated place[2]Adequate ventilation is a standard safety precaution for chemical storage.

Handling and Incompatibilities

Safe and effective handling of this compound is as crucial as its storage. The compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[2]

Known Incompatibilities: Based on general chemical principles for amine hydrochlorides, contact with the following should be avoided:

  • Strong bases: These can deprotonate the amine, leading to the free base which may have different stability characteristics.

  • Strong oxidizing agents: The amino alcohol functionality may be susceptible to oxidation.

Stability Profile and Potential Degradation Pathways

  • Oxidation: The primary amine and secondary alcohol moieties are potential sites for oxidative degradation. This could lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Hydrolysis: As a hydrochloride salt, the compound's stability in aqueous solutions, particularly at different pH values, would be a critical parameter to investigate.

  • Thermal Degradation: Elevated temperatures could potentially lead to decomposition, although specific thermal degradation products have not been documented. The trifluoromethyl group is generally considered to be thermally stable.

It is important to note that the trifluoromethyl group is known to be highly stable and generally resistant to metabolic and chemical degradation.[3] This intrinsic stability may contribute to the overall robustness of the molecule.

Experimental Protocols for Stability Assessment

Detailed, validated stability-indicating analytical methods for this compound are not publicly available. However, for researchers intending to perform their own stability studies, a general approach based on established practices for small molecules would involve:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally induce degradation.

  • Development of a Stability-Indicating HPLC Method: A reverse-phase HPLC method with UV or mass spectrometric detection would be the standard approach. The method should be capable of separating the parent compound from all process-related impurities and degradation products.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the logical workflow from receiving the compound to its use in research, emphasizing the critical points for maintaining stability.

A Receipt of This compound B Verify Certificate of Analysis (CoA) A->B C Store under Recommended Conditions (2-8°C, Inert Atmosphere, Dry, Dark) B->C D Handling in Controlled Environment (Well-ventilated, PPE) C->D F Monitor for Signs of Degradation (Discoloration, Clumping) C->F E Use in Experiment D->E D->F G Maintain Compound Stability E->G F->G No signs H Potential for Inaccurate Results F->H Signs observed

Caption: Logical workflow for maintaining the stability of this compound.

References

Methodological & Application

Application Notes and Protocols: The Strategic Incorporation of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids and peptidomimetics is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptides. Among these, fluorinated amino alcohols such as 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride are gaining significant attention. The trifluoromethyl group is a key bioisostere known to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the successful integration of this versatile building block into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction to 3-Amino-1,1,1-trifluoropropan-2-ol in Peptide Design

3-Amino-1,1,1-trifluoropropan-2-ol serves as a unique building block for creating peptidomimetics with enhanced pharmacological profiles. The trifluoromethyl moiety can significantly alter the electronic properties and conformation of the peptide backbone, leading to improved resistance to enzymatic degradation and potentially novel biological activities. The primary amino group allows for standard Fmoc-based solid-phase peptide synthesis, while the secondary alcohol offers a potential site for further functionalization or can be left unprotected to influence peptide structure and function.

Key Considerations for Synthesis

The successful incorporation of this compound requires careful consideration of the following factors:

  • Neutralization of the Hydrochloride Salt: The commercially available hydrochloride salt must be neutralized to the free amine before Fmoc protection. This is typically achieved by treatment with a suitable base.

  • Fmoc Protection: The primary amine must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to enable its use in standard Fmoc-SPPS.

  • Steric Hindrance: The bulky trifluoromethyl group can present steric challenges during the coupling reaction. To overcome this, the use of more potent coupling reagents and extended reaction times or double coupling cycles is recommended.

  • Hydroxyl Group Protection: The secondary hydroxyl group may not require protection, depending on the synthetic strategy. If left unprotected, it is important to be aware of potential side reactions, such as O-acylation, although this is generally less favorable than N-acylation. For strategies requiring selective modification of the hydroxyl group, an appropriate protecting group (e.g., t-butyl, trityl) should be employed.

Experimental Protocols

Protocol 1: Fmoc Protection of 3-Amino-1,1,1-trifluoropropan-2-ol

This protocol describes the synthesis of the Fmoc-protected building block, a prerequisite for its use in SPPS.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization: Dissolve this compound (1 eq) in a 1:1 mixture of DCM and saturated sodium bicarbonate solution. Stir vigorously for 30 minutes to ensure complete neutralization to the free amine.

  • Fmoc Protection: Cool the mixture to 0 °C in an ice bath. Add Fmoc-Cl (1.1 eq) portion-wise while maintaining vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-3-amino-1,1,1-trifluoropropan-2-ol.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the Fmoc-protected 3-amino-1,1,1-trifluoropropan-2-ol into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-3-amino-1,1,1-trifluoropropan-2-ol

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-3-amino-1,1,1-trifluoropropan-2-ol (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A double coupling (repeating the coupling step) is recommended to ensure high efficiency due to potential steric hindrance.[1]

  • Washing: Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

While specific quantitative data for the coupling efficiency of 3-Amino-1,1,1-trifluoropropan-2-ol is not extensively published, data from the analogous 3-azido derivative can provide valuable insights. The trifluoromethyl group is known to be sterically demanding, which can lead to lower coupling efficiencies compared to standard amino acids.

Table 1: Representative Coupling Efficiencies and Mitigation Strategies

Building BlockStandard Coupling (DIC/HOBt)Potent Coupling (HATU)Mitigation Strategy
Standard Fmoc-Amino Acid>99%>99%-
Fmoc-3-amino-1,1,1-trifluoropropan-2-ol (estimated)80-95%>98%Double coupling, extended reaction time, use of HATU/HCTU.

Note: The data for Fmoc-3-amino-1,1,1-trifluoropropan-2-ol is an estimation based on the known behavior of sterically hindered and electronically modified amino acids.

To ensure complete incorporation, it is crucial to monitor the coupling reaction. The Kaiser test can be used for a qualitative assessment of free amines. For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound in peptide synthesis.

Fmoc_Protection_Workflow cluster_start Starting Material cluster_process Fmoc Protection cluster_end Final Product start 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride neutralization Neutralization (NaHCO3, DCM/H2O) start->neutralization Step 1 protection Fmoc Protection (Fmoc-Cl, 0°C to RT) neutralization->protection Step 2 workup Work-up & Purification (Extraction, Chromatography) protection->workup Step 3 end Fmoc-3-amino-1,1,1- trifluoropropan-2-ol workup->end Step 4

Caption: Workflow for the Fmoc protection of 3-Amino-1,1,1-trifluoropropan-2-ol.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps swell Resin Swelling (DMF) deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Coupling (Fmoc-Amino Acid, HATU, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 wash2->deprotect Repeat for each amino acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleave Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave purify Precipitation & Purification (Ether, RP-HPLC) cleave->purify end_product Purified Trifluoromethylated Peptide purify->end_product

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a valuable chiral building block in asymmetric synthesis. Its utility stems from the presence of a stereogenic center and a trifluoromethyl group, which can impart unique steric and electronic properties to molecules. A primary application of this compound is its use as a precursor for the synthesis of chiral ligands, particularly trifluoromethyl-substituted pyridine-oxazolines (PyOx ligands). These ligands are effective in a variety of metal-catalyzed asymmetric reactions, offering high levels of enantioselectivity.

This document provides detailed protocols for the synthesis of a trifluoromethyl-substituted pyridine-oxazoline ligand derived from 3-Amino-1,1,1-trifluoropropan-2-ol and its subsequent application in the asymmetric arylation of N-sulfonylketimines.

Synthesis of a Chiral Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand

A key application of 3-Amino-1,1,1-trifluoropropan-2-ol is in the synthesis of chiral ligands for asymmetric catalysis. The following protocol details the preparation of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, a highly effective ligand in various asymmetric reactions.

Experimental Workflow: Ligand Synthesis

cluster_0 Step 1: Liberation of the Free Amino Alcohol cluster_1 Step 2: Condensation to form the Oxazoline Ring start 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride product1 3-Amino-1,1,1-trifluoropropan-2-ol (Free Amine) start->product1 Aqueous Solution or Organic Solvent reagent1 Base (e.g., NaOH or Et3N) reagent1->product1 product2 (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl) -4,5-dihydrooxazole product1->product2 Solvent (e.g., Chlorobenzene) Heat reagent2 5-(Trifluoromethyl)picolinonitrile reagent2->product2 catalyst ZnCl2 (300 mol%) catalyst->product2

Caption: Workflow for the synthesis of a chiral trifluoromethyl-substituted PyOx ligand.

Detailed Experimental Protocol: Ligand Synthesis

Step 1: Neutralization of this compound

  • Dissolve this compound in a suitable solvent (e.g., water or a biphasic mixture of water and an organic solvent like dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of a base (e.g., 1M NaOH solution or triethylamine) to neutralize the hydrochloride salt and liberate the free amino alcohol.

  • If a biphasic system is used, separate the organic layer. If an aqueous solution is used, extract the free amino alcohol into an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Amino-1,1,1-trifluoropropan-2-ol. This product is often used in the next step without further purification.

Step 2: Synthesis of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

  • To a solution of 5-(trifluoromethyl)picolinonitrile in chlorobenzene, add L-tert-Leucinol (the non-fluorinated analogue is often used as a starting point for optimization, and the protocol is adaptable for the trifluoromethyl analogue).

  • Add zinc chloride (ZnCl₂, 300 mol%) as a catalyst.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to afford the desired chiral pyridine-oxazoline ligand.

Application in Asymmetric Catalysis: Arylation of N-Sulfonylketimines

The synthesized trifluoromethyl-substituted pyridine-oxazoline ligand can be employed in palladium-catalyzed asymmetric additions of arylboronic acids to cyclic N-sulfonylketimines, yielding chiral benzosultams with high enantioselectivity.

Reaction Pathway: Asymmetric Arylation

substrate Cyclic N-Sulfonylketimine product Chiral Benzosultam substrate->product Solvent, Base reagent Arylboronic Acid reagent->product catalyst Pd(TFA)2 / Chiral PyOx Ligand catalyst->product Catalytic Cycle

Caption: General scheme for the asymmetric arylation of N-sulfonylketimines.

Detailed Experimental Protocol: Asymmetric Arylation
  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) trifluoroacetate (Pd(TFA)₂) and the chiral trifluoromethyl-substituted pyridine-oxazoline ligand in a suitable anhydrous solvent (e.g., toluene or THF).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add the cyclic N-sulfonylketimine substrate and the arylboronic acid.

  • Add a suitable base (e.g., potassium carbonate or cesium fluoride).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched benzosultam.

Data Presentation

The following table summarizes representative results for the asymmetric arylation of a cyclic N-sulfonylketimine with various arylboronic acids using a palladium catalyst with a trifluoromethyl-substituted pyridine-oxazoline ligand.[1]

EntryArylboronic AcidProduct Yield (%)Enantiomeric Excess (ee, %)
1Phenylboronic acid>9998
24-Tolylboronic acid>9998
34-Methoxyphenylboronic acid>9997
44-Chlorophenylboronic acid>9998
52-Tolylboronic acid9596

Conclusion

This compound serves as a valuable chiral precursor for the synthesis of specialized ligands for asymmetric catalysis. The resulting trifluoromethyl-substituted pyridine-oxazoline ligands have demonstrated high efficacy in palladium-catalyzed reactions, such as the asymmetric arylation of N-sulfonylketimines, providing access to chiral heterocyclic compounds with excellent enantioselectivity. The protocols outlined in this document provide a framework for the synthesis of these ligands and their application in asymmetric synthesis, which is of significant interest to researchers in drug discovery and development.

References

Application of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride in Medicinal Chemistry: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a chiral building block of significant interest in medicinal chemistry, primarily owing to the presence of a trifluoromethyl group. The incorporation of the trifluoromethyl moiety into drug candidates is a well-established strategy to enhance their pharmacological properties. This functional group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. This application note will detail the use of this compound in the design and synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Strategic Advantage of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group (-CF3) offers several advantages in drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug in the body.

  • Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its oral bioavailability.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, affecting their ionization state and interaction with biological targets.

  • Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with amino acid residues in the active site of a target protein, leading to increased potency.

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

(S)-3-Amino-1,1,1-trifluoropropan-2-ol serves as a key chiral building block for a class of potent and selective DPP-4 inhibitors. The trifluoromethyl group in these inhibitors often interacts with a specific region of the DPP-4 active site, contributing to their high affinity and selectivity.

Quantitative Data of DPP-4 Inhibitors Synthesized with Trifluoromethylated Building Blocks

The following table summarizes the in vitro inhibitory activity of exemplary DPP-4 inhibitors incorporating a trifluoromethyl group, showcasing the potency achieved with this structural motif.

Compound IDStructureDPP-4 IC50 (nM)Reference
Sitagliptin A well-known DPP-4 inhibitor with a trifluoromethyl group.18[1]
Compound 2f 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide1.266 ± 0.264[2]
Compound 2g Trifluoromethyl-substituted benzylidene thiosemicarbazone4.775 ± 0.296[2]
Compound 13 Tricyclic scaffold with trifluoromethyl group28 ± 1[3]
Compound 24 Bicyclic compound with trifluoromethyl group100 ± 4[3]
Compound 31 Tricyclic scaffold with trifluoromethyl group94 ± 4[3]

Experimental Protocols

The following protocols describe the general synthesis of a key intermediate and its subsequent coupling to form a DPP-4 inhibitor, based on methodologies reported in the literature.

Protocol 1: Synthesis of Fmoc-protected 3-Azido-1,1,1-trifluoropropan-2-ol (A precursor to the amino alcohol)

This protocol outlines the synthesis of an Fmoc-protected azido precursor which can be readily converted to the desired amino alcohol.

Materials:

  • 3,3,3-Trifluoropropylene oxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Azide Ring Opening: In a round-bottom flask, dissolve 3,3,3-trifluoropropylene oxide (1 equivalent) in a 1:1 mixture of methanol and water. Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 24 hours.[4]

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the methanol under reduced pressure. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-azido-1,1,1-trifluoropropan-2-ol. Purify the crude product by flash column chromatography on silica gel.[4]

  • Fmoc Protection: Dissolve the purified 3-azido-1,1,1-trifluoropropan-2-ol (1 equivalent) in a 1:1 mixture of dichloromethane and saturated sodium bicarbonate solution. Cool the mixture to 0 °C in an ice bath. Add Fmoc-Cl (1.1 equivalents) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 12 hours.[4]

  • Final Work-up: Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-3-azido-1,1,1-trifluoro-2-propanol.[4]

Protocol 2: General Procedure for Coupling of (S)-3-Amino-1,1,1-trifluoropropan-2-ol with a Heterocyclic Core

This protocol provides a general method for the amide bond formation between the amino alcohol and a carboxylic acid-functionalized heterocyclic core, a common step in the synthesis of DPP-4 inhibitors.

Materials:

  • (S)-3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

  • Carboxylic acid-functionalized heterocyclic core

  • N,N-Diisopropylethylamine (DIEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid-functionalized heterocyclic core (1 equivalent) in anhydrous DMF, add (S)-3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (1.1 equivalents) and DIEA (3 equivalents).

  • Coupling Reaction: Add the coupling agent (e.g., BOP, 1.2 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 signaling pathway and a general experimental workflow for the synthesis and evaluation of DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release GIP (active) GIP (active) Food Intake->GIP (active) stimulates release Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) inactivates DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4_Inhibitor->DPP-4 inhibits

Caption: DPP-4 Signaling Pathway and Mechanism of DPP-4 Inhibitors.

Experimental_Workflow Start Building_Block 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride Start->Building_Block Heterocycle Heterocyclic Carboxylic Acid Start->Heterocycle Coupling Amide Coupling Building_Block->Coupling Heterocycle->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_vitro_assay In vitro DPP-4 Inhibition Assay (IC50) Characterization->In_vitro_assay Data_Analysis Data Analysis and SAR Studies In_vitro_assay->Data_Analysis End Data_Analysis->End

Caption: General workflow for synthesis and evaluation of DPP-4 inhibitors.

References

Application Notes and Protocols for the Chiral Resolution of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective analysis of chiral fluorinated compounds is of paramount importance in the pharmaceutical industry due to the profound impact of stereochemistry on pharmacological activity and toxicology. 3-Amino-1,1,1-trifluoropropan-2-ol, a key chiral building block, requires robust analytical methods for the determination of enantiomeric purity. Direct analysis of its enantiomers is often challenging due to their similar physical and chemical properties. Derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which possess distinct physical properties, allows for their separation and quantification using standard chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

These application notes provide detailed protocols for the derivatization of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride for chiral resolution using two common approaches: trifluoroacetylation for GC-MS analysis and Mosher's amide formation for HPLC or NMR analysis.

General Experimental Workflow

The overall process for the chiral resolution of this compound via derivatization is outlined below. This workflow involves the initial sample preparation, derivatization to form diastereomers, chromatographic separation, and subsequent data analysis to determine enantiomeric purity.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Outcome A Racemic 3-Amino-1,1,1- trifluoropropan-2-ol HCl B Neutralization (e.g., with base) to free amine A->B C Addition of Chiral Derivatizing Agent (CDA) B->C D Reaction Incubation C->D E Formation of Diastereomeric Mixture D->E F Chromatographic Separation (GC or HPLC) E->F G Detection (e.g., MS, UV) F->G H Data Analysis G->H I Determination of Enantiomeric Ratio / Purity H->I

Caption: General workflow for the chiral resolution of 3-Amino-1,1,1-trifluoropropan-2-ol.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC analysis, the polarity of the amino and hydroxyl groups must be reduced to increase volatility. Trifluoroacetic anhydride (TFAA) is an effective achiral derivatizing agent for this purpose. When reacted with a chiral amino alcohol, it forms a di-trifluoroacetyl derivative. The resulting enantiomers can then be separated on a chiral GC column.

Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

Objective: To derivatize both the amino and hydroxyl groups of 3-Amino-1,1,1-trifluoropropan-2-ol to produce volatile derivatives suitable for chiral GC-MS analysis.[1]

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (TEA)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a GC vial.

  • Neutralization: Add 100 µL of anhydrous DCM and a slight molar excess of anhydrous pyridine or TEA to neutralize the hydrochloride and form the free base. Vortex briefly.

  • Reaction: Add 50 µL of TFAA to the vial.[1]

  • Incubation: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block or oven.[1]

  • Drying: After incubation, cool the vial to room temperature. Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100-200 µL) of anhydrous DCM or ethyl acetate for GC-MS analysis.

Expected Reaction: The amino and hydroxyl groups of 3-Amino-1,1,1-trifluoropropan-2-ol react with TFAA to form N,O-bis(trifluoroacetyl)-3-amino-1,1,1-trifluoropropan-2-ol.

Chiral GC-MS Conditions (Example)
  • Column: Chiral capillary column (e.g., Chirasil-L-Val)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Injector Temperature: 250°C

  • Oven Program: 90°C initial temperature, hold for 2 min, then ramp at 5°C/min to 200°C.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization with a chiral derivatizing agent (CDA) forms diastereomers that can be separated on a standard achiral column (e.g., C18). Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is a widely used CDA for amines and alcohols.[2][3][4] It reacts with the amino group of 3-Amino-1,1,1-trifluoropropan-2-ol to form stable diastereomeric amides.

Protocol: Derivatization with (R)- and (S)-Mosher's Acid Chloride

Objective: To form diastereomeric Mosher amides of 3-Amino-1,1,1-trifluoropropan-2-ol for chiral resolution by HPLC.[4]

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous pyridine or triethylamine (TEA)

  • HPLC vials (2 mL) with caps

Procedure:

  • Sample Preparation: In two separate vials, accurately weigh approximately 1-2 mg of this compound.

  • Neutralization: Dissolve the sample in 200 µL of anhydrous DCM and add a 2-3 molar excess of anhydrous TEA to neutralize the hydrochloride and act as an acid scavenger.

  • Derivatizing Agent Addition: To one vial, add a 1.2 molar excess of (R)-MTPA-Cl solution in DCM. To the other vial, add a 1.2 molar excess of (S)-MTPA-Cl solution in DCM.

  • Reaction: Cap the vials and allow the reaction to proceed at room temperature for 2-4 hours or until completion (monitor by TLC or LC-MS if necessary).

  • Quenching (Optional): Add a small amount of an amine-scavenging resin or a few drops of methanol to quench any excess MTPA-Cl.

  • Work-up: The reaction mixture can often be directly diluted with the mobile phase for HPLC analysis. Alternatively, for purification, the mixture can be washed with dilute acid and brine, dried over sodium sulfate, and the solvent evaporated.

  • Analysis: Dissolve the resulting diastereomeric amides in a suitable solvent for HPLC analysis.

Chiral HPLC Conditions (Representative)
AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

Data adapted from a guide on chiral HPLC analysis of trifluoromethyl-substituted alcohols.[5]

Definitions:

  • Retention Factor (k): A measure of the retention of an analyte. k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.[5]

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers (α = k₂ / k₁). A value > 1 indicates separation.[5]

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of ≥ 1.5 indicates baseline separation.[5]

Logical Relationships in Chiral Derivatization

The success of indirect chiral resolution hinges on the formation of diastereomers that are separable by standard chromatography. The relationship between the analyte, the chiral derivatizing agent, and the resulting products is crucial.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Analyte Racemic Analyte (R-enantiomer + S-enantiomer) Reaction Derivatization Analyte->Reaction CDA Single Enantiomer CDA (e.g., R-CDA) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R-product + S,R-product) Reaction->Diastereomers

Caption: Formation of diastereomers from a racemic analyte and a single enantiomer CDA.

Conclusion

The derivatization of this compound is a critical step for its chiral resolution by chromatographic methods. The protocols provided for TFAA and Mosher's acid derivatization offer robust starting points for method development. The choice between GC and HPLC methods will depend on the available instrumentation and the specific requirements of the analysis. For routine quality control, a validated GC or HPLC method based on these principles can provide accurate and reliable determination of enantiomeric purity. It is essential to validate any new derivatization method to ensure it meets the required performance characteristics for the intended application.

References

Application Notes and Protocols for Reactions Involving 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] N-alkylation of this amino alcohol is a crucial step in the synthesis of more complex molecules and potential pharmaceutical intermediates. Reductive amination is a widely used and efficient method for the N-alkylation of amines, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[2] This one-pot procedure is often preferred due to its operational simplicity and the availability of a wide range of starting materials.[3]

These application notes provide a detailed experimental protocol for the N-benzylation of this compound via reductive amination with benzaldehyde. This protocol serves as a representative example for the N-alkylation of this versatile fluorinated building block.

Application: Synthesis of N-benzyl-3-amino-1,1,1-trifluoropropan-2-ol

This protocol details the synthesis of N-benzyl-3-amino-1,1,1-trifluoropropan-2-ol, a potential intermediate for the development of novel therapeutics. The trifluoromethyl group from the starting material is incorporated into a larger molecule, which can impart desirable pharmacological properties.

Reaction Scheme

This compound + Benzaldehyde --> N-benzyl-3-amino-1,1,1-trifluoropropan-2-ol

Experimental Protocol

Materials
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Suggested Purity
This compound3832-24-4C₃H₇ClF₃NO165.54>98%
Benzaldehyde100-52-7C₇H₆O106.12>99%
Sodium triacetoxyborohydride (STAB)56553-60-7C₆H₁₀BNaO₆211.94>97%
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19>99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous
Methanol (MeOH)67-56-1CH₄O32.04Anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01-
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37-
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS grade
Hexanes110-54-3C₆H₁₄86.18ACS grade
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.4 mL, 10.0 mmol) dropwise to neutralize the hydrochloride salt. Stir the mixture for 15 minutes at 0 °C. The free amine of 3-amino-1,1,1-trifluoropropan-2-ol will be formed in situ.

  • Addition of Aldehyde: Add benzaldehyde (1.02 mL, 10.0 mmol) to the reaction mixture.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-amino-1,1,1-trifluoropropan-2-ol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table presents hypothetical data for the reductive amination of this compound with benzaldehyde.

Reactant/ProductAmount (mmol)Mass (g) / Volume (mL)Molar Eq.Yield (%)Purity (by NMR)
This compound10.01.66 g1.0->98%
Benzaldehyde10.01.02 mL1.0->99%
Sodium triacetoxyborohydride12.02.54 g1.2->97%
Triethylamine10.01.4 mL1.0->99%
N-benzyl-3-amino-1,1,1-trifluoropropan-2-ol-1.86 g (hypothetical)-85>98%

Visualizations

Logical Relationship Diagram

The following diagram illustrates how the trifluoromethyl group influences the properties of the final product, which is a key consideration in drug design.

logical_relationship cluster_properties Start 3-Amino-1,1,1-trifluoropropan-2-ol (Starting Material) CF3 Trifluoromethyl (CF3) Group Start->CF3 contains Product N-alkylated Product (Drug Intermediate) Start->Product is converted to Properties Enhanced Properties CF3->Properties imparts Properties->Product leads to Metabolic Metabolic Stability Lipophilicity Lipophilicity Binding Binding Affinity Application Potential Therapeutic Application Product->Application has

Caption: Influence of the trifluoromethyl group on product properties.

Experimental Workflow Diagram

This diagram outlines the key steps of the experimental protocol for the synthesis of N-benzyl-3-amino-1,1,1-trifluoropropan-2-ol.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Amine HCl in DCM) Neutralize 2. Neutralization (Add Et3N at 0 °C) Setup->Neutralize AddAldehyde 3. Add Benzaldehyde Neutralize->AddAldehyde AddReducingAgent 4. Add STAB (portion-wise at 0 °C) AddAldehyde->AddReducingAgent React 5. Reaction (Stir at RT for 12-18h) AddReducingAgent->React Quench 6. Quench Reaction (aq. NaHCO3) React->Quench Extract 7. Extraction (DCM) Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Characterize 10. Characterization (NMR, MS) Purify->Characterize

Caption: Workflow for reductive amination.

References

Application Notes and Protocols for the Quantification of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a fluorinated amino alcohol of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control, and reaction monitoring. Due to its polar nature, containing both an amino and a hydroxyl group, specialized analytical methods are required for its effective quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValue
Molecular Formula C₃H₇ClF₃NO
Molecular Weight 165.54 g/mol
Structure NH₂-CH₂-CH(OH)-CF₃ · HCl
Appearance Solid
Polarity High
Volatility Low

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of polar compounds. For this compound, three primary HPLC approaches are proposed: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Chromatography (IPC), and Reversed-Phase HPLC with Pre-column Derivatization.

Hydrophilic Interaction Liquid Chromatography with Mass Spectrometric Detection (HILIC-MS)

HILIC is an excellent choice for retaining and separating highly polar compounds without the need for derivatization.[1][2][3][4][5] Coupling HILIC with a mass spectrometer provides high selectivity and sensitivity.

Experimental Protocol: HILIC-MS

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic). A common choice is a column with dimensions of 100 mm x 2.1 mm and a particle size of 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water, pH 3.0

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 10 90
    5.0 40 60
    5.1 10 90

    | 7.0 | 10 | 90 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transition: To be determined by infusing a standard solution of 3-Amino-1,1,1-trifluoropropan-2-ol. A plausible transition would be from the protonated molecule [M+H]⁺ to a characteristic fragment ion.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (90:10 v/v) to a suitable concentration. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Generate a calibration curve using a series of standard solutions of this compound of known concentrations.

Workflow for HILIC-MS Analysis

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in ACN/Water Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation HILIC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HILIC-MS analytical workflow.
Ion-Pair Chromatography with UV Detection (IPC-UV)

Ion-pair chromatography is a technique used to enhance the retention of ionic compounds on reversed-phase columns by adding an ion-pairing reagent to the mobile phase.[6][7][8][9] This method is suitable for laboratories without access to a mass spectrometer.

Experimental Protocol: IPC-UV

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 30:70 v/v) containing 5 mM sodium heptanesulfonate as the ion-pairing reagent, with the pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As 3-Amino-1,1,1-trifluoropropan-2-ol lacks a strong chromophore, detection will be in the low UV range (e.g., 210 nm).

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter.

  • Quantification: Prepare a calibration curve from standard solutions of known concentrations.

Workflow for IPC-UV Analysis

IPC_UV_Workflow cluster_prep Sample Preparation cluster_analysis IPC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Separation with Ion-Pairing Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

IPC-UV analytical workflow.
Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection

Derivatization can be employed to introduce a fluorescent tag to the amino group, thereby enhancing detection sensitivity and allowing for the use of standard reversed-phase chromatography. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol.[10]

Experimental Protocol: RP-HPLC with OPA Derivatization

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 50 mM Sodium acetate buffer, pH 6.5

    • B: Methanol

  • Gradient Elution:

    Time (min) %A %B
    0.0 80 20
    15.0 20 80
    15.1 80 20

    | 20.0 | 80 | 20 |

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.

  • Derivatization Procedure:

    • Prepare an OPA reagent solution containing OPA, 3-mercaptopropionic acid, and a borate buffer (pH 9.5).

    • To 100 µL of the sample or standard solution, add 100 µL of the OPA reagent.

    • Mix and allow the reaction to proceed for 2 minutes at room temperature.

    • Inject the derivatized sample into the HPLC system.

  • Quantification: Derivatize a series of standard solutions and generate a calibration curve.

Workflow for RP-HPLC with Derivatization

RP_HPLC_Derivatization_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis RP-HPLC Analysis cluster_data Data Processing Sample Sample/Standard Solution Derivatization Add OPA Reagent Sample->Derivatization Reaction React for 2 min Derivatization->Reaction Injection HPLC Injection Reaction->Injection Separation C18 Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

RP-HPLC with derivatization workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, derivatization is essential for GC-MS analysis. Acylation is a suitable derivatization strategy for both the amino and hydroxyl groups.[11][12][13]

Experimental Protocol: GC-MS with TFAA Derivatization

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Mass Spectrometer Settings (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-500

  • Derivatization Procedure:

    • Place an accurately weighed amount of the sample (or a dried aliquot of a solution) into a reaction vial.

    • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • Quantification: Use a suitable internal standard (e.g., a deuterated analog if available) and create a calibration curve by derivatizing a series of standard solutions.

Workflow for GC-MS with Derivatization

GC_MS_Derivatization_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dried Sample/Standard Derivatization Add Ethyl Acetate and TFAA Sample->Derivatization Reaction Heat at 70°C for 30 min Derivatization->Reaction Injection GC Injection Reaction->Injection Separation Capillary GC Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS with derivatization workflow.

Method 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

The presence of a trifluoromethyl (-CF₃) group provides a unique and highly specific signal for quantification by ¹⁹F NMR.[14][15][16][17] This method is non-destructive and can be highly accurate without the need for chromatographic separation.

Experimental Protocol: Quantitative ¹⁹F NMR

  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Solvent: Deuterated solvent such as D₂O or DMSO-d₆.

  • Internal Standard: A stable, non-reactive fluorinated compound with a known purity and a ¹⁹F signal that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: ¹⁹F

    • Pulse Program: A simple pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or more).

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the area of the analyte's -CF₃ signal and the internal standard's signal.

  • Quantification: Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral area of the signal

    • N = Number of fluorine atoms in the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow for Quantitative ¹⁹F NMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Calculation Weighing Weigh Sample and Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition ¹⁹F NMR Data Acquisition Transfer->Acquisition Processing Data Processing (FT, Phasing) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Quantitative ¹⁹F NMR workflow.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics expected from each of the described analytical methods. These values are illustrative and would require experimental validation for specific applications.

MethodTypical Limit of Quantification (LOQ)Linearity (r²)Precision (%RSD)
HILIC-MS 0.1 - 10 ng/mL> 0.995< 5%
IPC-UV 0.1 - 1 µg/mL> 0.99< 10%
RP-HPLC (OPA) 1 - 50 ng/mL> 0.995< 5%
GC-MS (TFAA) 0.5 - 20 ng/mL> 0.995< 10%
qNMR 10 - 100 µg/mLN/A< 2%

Disclaimer: These protocols are intended as a starting point for method development. Optimization of the experimental conditions will be necessary to meet the specific requirements of the intended application. All new analytical methods should be fully validated according to the relevant regulatory guidelines.

References

Application Notes and Protocols for 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This fluorinated amino alcohol serves as a versatile scaffold for the synthesis of a diverse range of novel compounds with potential therapeutic applications. These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into new chemical entities.

The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to modulate physicochemical and biological properties. When incorporated into drug candidates, it can improve membrane permeability and metabolic resistance, leading to enhanced pharmacokinetic profiles. The vicinal amino alcohol functionality of 3-amino-1,1,1-trifluoropropan-2-ol provides a reactive handle for further chemical modifications, such as N-acylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Key Applications in Drug Discovery

Derivatives of 3-amino-1,1,1-trifluoropropan-2-ol are attractive for developing novel therapeutic agents. For instance, β-amino-α-trifluoromethyl alcohols are considered structural mimics of α-hydroxy-β-phenylethylamine, a pharmacophore present in various β-agonists and antagonists. This suggests their potential in developing modulators of adrenergic receptors and other G-protein coupled receptors.

While specific quantitative data for compounds directly derived from this compound is not extensively published in publicly accessible literature, a study on a large series of carboxamides and a sulfonamide derived from a related trifluoromethylated amino alcohol demonstrated their potential as non-steroidal glucocorticoid agonists.[1] This highlights the promise of this compound class in yielding biologically active molecules.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of novel compounds using this compound as a starting material.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of an amide derivative via the reaction of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Logical Workflow for N-Acylation:

G start Start: N-Acylation step1 Suspend 3-amino-1,1,1-trifluoropropan-2-ol HCl in DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add Triethylamine step2->step3 step4 Add Acyl Chloride Solution step3->step4 step5 Warm to RT and Stir step4->step5 step6 Reaction Quench (aq. NaHCO3) step5->step6 step7 Work-up (Wash, Dry, Concentrate) step6->step7 step8 Purification (Chromatography) step7->step8 end End: Pure N-Acyl Product step8->end

Caption: Workflow for the N-acylation of 3-amino-1,1,1-trifluoropropan-2-ol HCl.

Protocol 2: Amide Coupling using a Peptide Coupling Reagent

This protocol is an alternative to using acyl chlorides and is suitable for coupling carboxylic acids directly to the amine.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add triethylamine (2.2 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Potential Signaling Pathways

While specific signaling pathways targeted by derivatives of this compound are not yet defined in the literature, the structural features of these compounds suggest potential interactions with various biological targets. For example, as analogs of α-hydroxy-β-phenylethylamines, they may interact with adrenergic signaling pathways .

G ligand Derivative of 3-Amino-1,1,1-trifluoropropan-2-ol receptor Adrenergic Receptor (GPCR) ligand->receptor Binding gprotein G-Protein Activation receptor->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: Potential interaction with adrenergic signaling pathways.

Furthermore, the general class of N-acyl amino acids has been shown to impact various biological processes, suggesting that derivatives of 3-amino-1,1,1-trifluoropropan-2-ol could potentially modulate pathways involved in inflammation, pain, and metabolism.

Data Presentation

Table 1: Synthesized N-Acyl Derivatives of 3-Amino-1,1,1-trifluoropropan-2-ol and their Biological Activity

Compound IDR-Group (Acyl Moiety)Molecular FormulaMolecular Weight ( g/mol )Biological TargetIC50 / EC50 (µM)
Example-1 BenzoylC₁₀H₁₀F₃NO₂249.19e.g., Glucocorticoid ReceptorData to be determined
Example-2 AcetylC₅H₈F₃NO₂171.12Data to be determinedData to be determined
... ...............

Conclusion

This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. The protocols and information provided herein are intended to facilitate the exploration of this chemical space by researchers in drug discovery and development. The unique properties conferred by the trifluoromethyl group, combined with the synthetic accessibility of a diverse range of derivatives, make this a valuable starting material for generating new therapeutic candidates.

References

Application Notes and Protocols for Enzymatic Reactions Utilizing 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can impart unique properties to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This document provides an overview of potential enzymatic applications of this compound, focusing on its use as a substrate for kinetic resolution by lipases and as a building block in transaminase-catalyzed synthesis of chiral amines. Due to a lack of specific published data for this exact compound, the following protocols are based on established methodologies for structurally similar fluorinated amino alcohols and serve as a guide for experimental design.

Lipase-Catalyzed Kinetic Resolution

Lipases are versatile enzymes capable of catalyzing the enantioselective acylation or deacylation of racemic alcohols, leading to the separation of enantiomers. This approach, known as kinetic resolution, is a widely used method for the preparation of enantiomerically pure compounds. In the context of 3-amino-1,1,1-trifluoropropan-2-ol, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

General Principles and Workflow

The kinetic resolution of a racemic amino alcohol using a lipase typically involves the selective acylation of one enantiomer, leaving the other enantiomer unreacted. The success of the resolution is determined by the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E). A high E-value is desirable for efficient separation.

lipase_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation racemate Racemic 3-Amino-1,1,1- trifluoropropan-2-ol HCl reaction_mixture Reaction Mixture racemate->reaction_mixture enzyme Lipase (e.g., CAL-B) enzyme->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Organic Solvent solvent->reaction_mixture incubation Incubation (Controlled Temperature & Time) reaction_mixture->incubation monitoring Reaction Monitoring (TLC/GC/HPLC) incubation->monitoring separation Separation (Chromatography) monitoring->separation ~50% Conversion s_enantiomer (S)-Enantiomer (Unreacted) separation->s_enantiomer r_ester (R)-Acylated Enantiomer separation->r_ester

Figure 1: General workflow for lipase-catalyzed kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Acylation

This protocol is a general guideline and should be optimized for specific lipases and reaction conditions.

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (CAL-B, Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Triethylamine (for neutralization of the hydrochloride)

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath)

  • Analytical equipment for monitoring the reaction (TLC, GC, or HPLC with a chiral column)

Procedure:

  • To a solution of racemic this compound (1.0 mmol) in anhydrous organic solvent (20 mL), add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the acyl donor (e.g., vinyl acetate, 1.5 mmol).

  • Add the immobilized lipase (e.g., CAL-B, 50 mg/mmol of substrate).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain both enantiomers with high enantiomeric excess.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent and it can be dried and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted amino alcohol and the acylated product by column chromatography.

Expected Data and Analysis

The key parameters to determine in a kinetic resolution experiment are the conversion rate and the enantiomeric excess (ee) of both the product and the remaining substrate. From these values, the enantiomeric ratio (E) can be calculated.

Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution

Lipase SourceAcyl DonorSolventTime (h)Conversion (%)eesubstrate (%)eeproduct (%)E-value
Candida antarctica Lipase B (CAL-B)Vinyl AcetateToluene24~50>99>99>200
Pseudomonas cepacia Lipase (PSL)Ethyl AcetateMTBE48~459598~100

Note: This table presents hypothetical data based on typical results for similar fluorinated compounds. Actual results may vary and require optimization.

Transaminase-Catalyzed Asymmetric Synthesis

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. They are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. While 3-amino-1,1,1-trifluoropropan-2-ol is an amino alcohol, transaminases can be utilized in the synthesis of its precursor, 1,1,1-trifluoro-3-aminopropan-2-one, or potentially in reverse reactions.

General Principles and Signaling Pathway

The transamination reaction involves a "ping-pong bi-bi" mechanism. The amino group from an amino donor is first transferred to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), releasing a ketone byproduct. The PMP then transfers the amino group to a ketone substrate to generate the chiral amine product and regenerate the PLP cofactor.

transaminase_pathway cluster_half1 Half-Reaction 1 cluster_half2 Half-Reaction 2 amino_donor Amino Donor (e.g., Isopropylamine) plp PLP-Enzyme amino_donor->plp pmp PMP-Enzyme plp->pmp Amino Group Transfer plp->pmp chiral_amine Chiral Amine Product plp->chiral_amine Release pmp->plp Amino Group Transfer pmp->plp ketone_byproduct Ketone Byproduct (e.g., Acetone) pmp->ketone_byproduct Release ketone_substrate Prochiral Ketone (e.g., 1,1,1-Trifluoro-3- aminopropan-2-one precursor) ketone_substrate->pmp

Figure 2: Ping-pong mechanism of a transaminase reaction.
Experimental Protocol: Asymmetric Synthesis with a Transaminase

This protocol describes a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.

Materials:

  • Prochiral ketone substrate (e.g., 1,1,1-trifluoro-3-(benzyloxycarbonylamino)propan-2-one)

  • Transaminase (e.g., from Vibrio fluvialis or a commercially available kit)

  • Amino donor (e.g., isopropylamine or L-alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO, if substrate solubility is low)

  • Standard laboratory and analytical equipment

Procedure:

  • Prepare a reaction mixture containing the buffer, PLP (typically 1 mM), and the amino donor (in excess, e.g., 500 mM isopropylamine).

  • If necessary, dissolve the prochiral ketone substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) before adding it to the reaction mixture (final concentration, e.g., 50 mM).

  • Initiate the reaction by adding the transaminase enzyme (lyophilized powder or cell-free extract).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitor the formation of the chiral amine product and the consumption of the ketone substrate using a suitable analytical method (e.g., chiral HPLC or GC).

  • Once the reaction has reached completion or equilibrium, stop the reaction by adding a quenching solution (e.g., acid or base, depending on the workup).

  • Extract the product with an organic solvent.

  • Purify the chiral amine product by column chromatography or crystallization.

Expected Data and Analysis

For transaminase-catalyzed reactions, the key performance indicators are the conversion of the ketone and the enantiomeric excess of the amine product.

Table 2: Hypothetical Data for Transaminase-Catalyzed Synthesis

Transaminase SourceAmino DonorCo-solventTime (h)Conversion (%)Product ee (%)
Vibrio fluvialisIsopropylamine10% DMSO24>95>99
Commercial Kit AL-AlanineNone488598

Note: This table presents hypothetical data. The choice of enzyme, amino donor, and reaction conditions will significantly impact the outcome.

Application as an Enzyme Inhibitor

Trifluoromethyl ketones are known to be potent inhibitors of serine proteases, acting as transition-state analogs. The carbonyl group of the trifluoromethyl ketone is hydrated in the enzyme's active site, and the resulting gem-diol mimics the tetrahedral intermediate of peptide bond hydrolysis. While 3-amino-1,1,1-trifluoropropan-2-ol is an alcohol, its oxidized ketone counterpart would be a potential inhibitor. The amino alcohol itself could be investigated for inhibitory activity against various proteases.

Logical Relationship for Inhibition

The inhibitory potential of trifluoromethyl ketones stems from their ability to form a stable tetrahedral adduct with the active site serine of a protease, mimicking the transition state of the natural substrate hydrolysis.

inhibition_logic substrate Peptide Substrate enzyme Serine Protease (Active Site Ser-OH) substrate->enzyme transition_state Tetrahedral Intermediate (Unstable) enzyme->transition_state Forms hydrated_inhibitor Hydrated Inhibitor (gem-diol) enzyme->hydrated_inhibitor Hydrates products Hydrolyzed Products transition_state->products Breaks down to inhibitor Trifluoromethyl Ketone (Inhibitor) inhibitor->enzyme Binds to stable_complex Stable Enzyme-Inhibitor Complex (Hemiketal) hydrated_inhibitor->stable_complex Forms stable stable_complex->enzyme Inhibits

Figure 3: Inhibition of serine proteases by trifluoromethyl ketones.
Protocol for Determining Inhibition Constant (Ki)

This protocol outlines a general method for determining the inhibition constant (Ki) of a compound against a protease.

Materials:

  • This compound

  • Target enzyme (e.g., chymotrypsin, trypsin, elastase)

  • Chromogenic or fluorogenic substrate for the enzyme

  • Assay buffer

  • Microplate reader or spectrophotometer

  • Data analysis software

Procedure:

  • Prepare a stock solution of the inhibitor (this compound) in the assay buffer.

  • Prepare a series of dilutions of the inhibitor.

  • In a microplate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.

  • To parallel sets of reactions, add the different concentrations of the inhibitor. Include a control set with no inhibitor.

  • Initiate the reactions by adding the substrate.

  • Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial velocity (V0) for each reaction.

  • Plot the data using a suitable model (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki).

Expected Data

The inhibition constant (Ki) is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor.

Table 3: Hypothetical Inhibition Data for a Fluorinated Compound

EnzymeSubstrateInhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µM/min)Ki (µM)Inhibition Type
ChymotrypsinSuc-AAPF-pNA00.5100--
101.010010Competitive
201.510010Competitive

Note: This table shows hypothetical data for a competitive inhibitor. The actual inhibition type and Ki value for this compound would need to be determined experimentally.

Disclaimer

The protocols and data presented in these application notes are intended as a guide and are based on methodologies reported for structurally related compounds. Researchers should conduct their own optimization and validation studies for their specific applications. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of an intermediate, followed by its reduction and subsequent salt formation.

Synthetic Strategy Overview

The most common and scalable approach for the synthesis of this compound involves a two-step sequence:

  • Intermediate Formation: Synthesis of a suitable precursor, typically an α-amino ketone or an imine derivative.

  • Reduction and Salt Formation: Reduction of the carbonyl or imine group to the corresponding alcohol, followed by the formation of the hydrochloride salt to facilitate isolation and improve stability.

This document will focus on a widely applicable method involving the reduction of 3-Amino-1,1,1-trifluoropropan-2-one.

Reaction Pathway Diagram

G A Starting Materials B Step 1: Intermediate Synthesis (e.g., Amination of a trifluoromethyl ketone precursor) A->B C 3-Amino-1,1,1-trifluoropropan-2-one (Intermediate) B->C D Step 2: Reduction C->D E 3-Amino-1,1,1-trifluoropropan-2-ol (Free Base) D->E F Step 3: Hydrochloride Salt Formation E->F G 3-Amino-1,1,1-trifluoropropan-2-ol HCl (Final Product) F->G H Purification/Isolation G->H

Caption: General synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the scale-up synthesis. Please note that actual results may vary depending on the specific equipment, reagents, and reaction conditions used.

ParameterStep 1: Intermediate SynthesisStep 2: Reduction & Salt FormationOverall Process
Typical Scale 1 - 10 kg1 - 10 kg1 - 10 kg
Yield 70 - 85%85 - 95%60 - 80%
Purity (by HPLC) >95%>99%>99%
Typical Reaction Time 12 - 24 hours4 - 8 hours16 - 32 hours
Key Reagents Trifluoroacetyl precursor, Aminating agentReducing agent (e.g., NaBH₄), HCl-
Solvents Aprotic solvent (e.g., THF, DCM)Protic solvent (e.g., Methanol, Ethanol)-
Temperature Range 0 - 25 °C0 - 25 °C-

Experimental Protocols

Step 1: Synthesis of 3-Amino-1,1,1-trifluoropropan-2-one Hydrochloride (Intermediate)

This protocol outlines a common method for the synthesis of the aminoketone intermediate.

Materials and Equipment:

  • Jacketed glass reactor (20 L) with overhead stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Filtration apparatus.

  • Vacuum oven.

  • Ethyl trifluoroacetate

  • Nitromethane

  • Sodium methoxide solution (25% in methanol)

  • Hydrochloric acid (concentrated)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: Equip the 20 L jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet. Purge the reactor with nitrogen.

  • Reagent Charging: Charge the reactor with ethyl trifluoroacetate (1.0 eq) and nitromethane (1.2 eq) in methanol.

  • Reaction: Cool the mixture to 0-5 °C. Slowly add sodium methoxide solution (1.1 eq) via the addition funnel, maintaining the internal temperature below 10 °C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Hydrogenation: Transfer the reaction mixture to a suitable hydrogenation reactor. Add 10% Pd/C catalyst (0.02 eq). Pressurize the reactor with hydrogen gas (50-60 psi) and stir at room temperature for 6-8 hours.

  • Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Add concentrated hydrochloric acid to the residue to precipitate the hydrochloride salt of the aminoketone.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride.

Experimental Workflow for Intermediate Synthesis

G A Charge Reactor with Starting Materials B Cool to 0-5 °C A->B C Slow Addition of Sodium Methoxide B->C D Stir at Room Temperature (12-16 h) C->D E Hydrogenation with Pd/C D->E F Catalyst Filtration E->F G Concentration and Acidification F->G H Filtration and Drying G->H I Isolated Intermediate H->I

Caption: Workflow for the synthesis of the aminoketone intermediate.

Step 2: Reduction to 3-Amino-1,1,1-trifluoropropan-2-ol and Hydrochloride Salt Formation

This protocol details the reduction of the aminoketone intermediate to the final product.

Materials and Equipment:

  • Jacketed glass reactor (20 L) with overhead stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Filtration apparatus.

  • Crystallization vessel.

  • 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (ethanolic or gaseous)

  • Isopropanol

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Setup: Equip the 20 L jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet. Purge the reactor with nitrogen.

  • Reagent Charging: Charge the reactor with 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride (1.0 eq) and methanol.

  • Reduction: Cool the mixture to 0-5 °C. Slowly add sodium borohydride (1.5 eq) in portions, maintaining the internal temperature below 10 °C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~2 with hydrochloric acid.

  • Solvent Exchange and Free Base Isolation: Concentrate the mixture under reduced pressure to remove methanol. Add a suitable base (e.g., NaOH solution) to adjust the pH to >10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Salt Formation and Crystallization: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the resulting free base in isopropanol. Add a solution of hydrochloric acid in ethanol or bubble gaseous HCl through the solution until the pH is acidic.

  • Isolation and Drying: Cool the mixture to induce crystallization. Collect the solid product by filtration, wash with cold MTBE, and dry under vacuum to yield this compound.

Experimental Workflow for Reduction and Salt Formation

G A Charge Reactor with Intermediate and Solvent B Cool to 0-5 °C A->B C Portion-wise Addition of Sodium Borohydride B->C D Stir at Room Temperature (4-6 h) C->D E Quench and pH Adjustment D->E F Solvent Exchange and Free Base Extraction E->F G Salt Formation with HCl F->G H Crystallization, Filtration, and Drying G->H I Final Product H->I

Caption: Workflow for the reduction and hydrochloride salt formation.

Safety Considerations for Scale-Up

  • Hazardous Reagents: Handle all reagents, especially trifluoroacetyl compounds and strong acids/bases, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Exothermic Reactions: The reduction step with sodium borohydride is exothermic. Maintain strict temperature control and ensure an adequate cooling system is in place.

  • Hydrogenation: The use of hydrogen gas under pressure requires a properly rated and maintained hydrogenation reactor and adherence to all safety protocols for handling flammable gases.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive reagents before disposal.

Analytical Methods for Quality Control

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Karl Fischer Titration: To determine the water content of the final product.

By following these application notes and protocols, researchers and drug development professionals can achieve a safe and efficient scale-up synthesis of this compound.

Application Notes and Protocols for Safe Handling of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, protocols, and emergency procedures for handling 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride in a laboratory environment. Adherence to these guidelines is crucial to ensure personal safety and minimize risks.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Globally Harmonized System (GHS) Classification:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]
Hazardous to the Aquatic Environment, Chronic HazardCategory 3H412: Harmful to aquatic life with long-lasting effects.[4]

Signal Word: Danger[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Follow EN 374 standard.[5][6]To prevent skin contact and irritation.[1][7]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[5][7][8] A face shield may be required for larger quantities or when there is a risk of splashing.[7]To protect against serious eye damage.[1][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[7][8]To minimize skin exposure.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5] If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator is necessary.[6][9]To prevent respiratory tract irritation.[1][3]

Experimental Protocols: Safe Handling and Storage

3.1. Handling Protocol

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][10]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Avoiding Contact: Avoid all personal contact with the substance, including inhalation of dust or fumes.[1][5] Do not eat, drink, or smoke in the handling area.[1][7]

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid generating dust.[1][6]

  • After Handling: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][7] Contaminated clothing should be removed and laundered before reuse.[1]

3.2. Storage Protocol

  • Container: Store in the original, tightly sealed container.[1][7][8]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[1][7][8] The substance may be hygroscopic.[7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7][8]

  • Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[1][11]

Emergency Procedures

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[1][10]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water.[1][7] Seek medical attention if irritation occurs or persists.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][7] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[7][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10][12] Give a glass of water to drink.[1] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[13][14]

4.2. Accidental Release Measures

  • Evacuation: Evacuate unnecessary personnel from the spill area.[9]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[1][11]

  • Cleanup: For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6] For larger spills, follow institutional emergency procedures.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

4.3. Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][6][7]

  • Hazards: The compound is not considered a significant fire risk, but containers may burn.[1] Thermal decomposition may produce corrosive or toxic fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[5][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][9]

Visual Protocols and Workflows

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Verify Fume Hood Operation B->C D Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) C->D E Transfer Compound Inside Fume Hood D->E Proceed to Handling F Weigh and Dispense Carefully (Minimize Dust) E->F G Perform Experimental Work F->G H Decontaminate Glassware and Surfaces G->H Proceed to Cleanup I Dispose of Waste in Labeled Container H->I J Remove PPE I->J K Wash Hands Thoroughly J->K EmergencyResponseProtocol cluster_routes Identify Exposure Route cluster_actions Immediate First-Aid Actions Start Exposure Incident Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation ActionSkin Remove Contaminated Clothing Flush with Water for 15 min Skin->ActionSkin ActionEyes Flush with Eyewash for 15 min Remove Contact Lenses Eyes->ActionEyes ActionInhalation Move to Fresh Air Inhalation->ActionInhalation End Seek Immediate Medical Attention (Bring SDS) ActionSkin->End ActionEyes->End ActionInhalation->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. Our aim is to help you improve your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

Low yields and unexpected side products can be common challenges in multi-step organic syntheses. This guide addresses specific issues you may encounter during the synthesis of this compound, which is often prepared via the reduction of an α-amino-trifluoromethyl ketone intermediate.

Issue 1: Low Yield in the Reduction of 3-Amino-1,1,1-trifluoropropan-2-one

The reduction of the ketone intermediate is a critical step that significantly impacts the overall yield. Several factors can contribute to a low yield.

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR) to ensure the starting material is fully consumed.
- Optimize Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction. A careful balance is needed. Consider a gradual warm-up after the initial low-temperature addition of the reducing agent.
- Increase Molar Excess of Reducing Agent: A slight excess of the reducing agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can lead to side reactions and complicate purification.
Side Reactions - Over-reduction: Strong reducing agents can potentially reduce other functional groups if not properly controlled. The choice of a milder reducing agent or careful control of stoichiometry and temperature is crucial.
- Epoxide Formation and Ring-Opening: Under certain conditions, especially with metal hydrides, the formation of a trifluoromethyloxirane intermediate followed by regioselective ring-opening can occur, leading to a mixture of products.[1]
Degradation of Product - pH Control During Work-up: The amino alcohol product can be sensitive to harsh acidic or basic conditions. Ensure the pH is carefully controlled during the work-up and extraction steps to prevent degradation.
Inefficient Work-up and Purification - Emulsion Formation: The presence of the amine functionality can lead to emulsion formation during aqueous work-up. Using brine or adding a small amount of a different organic solvent can help break the emulsion.
- Product Loss During Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent to maximize the recovery of the product.
- Purification Method: Column chromatography on silica gel is a common purification method. However, the polar nature of the product can lead to tailing. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine) can improve the separation. Recrystallization of the hydrochloride salt is also a viable purification strategy.

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC, NMR, etc.) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Increase reducing agent stoichiometry incomplete->optimize_conditions analyze_byproducts Analyze Crude Product for Byproducts (NMR, MS) complete->analyze_byproducts end Improved Yield optimize_conditions->end side_reactions Side Reactions Identified analyze_byproducts->side_reactions Yes no_side_reactions No Significant Side Reactions analyze_byproducts->no_side_reactions No modify_reagents Modify Reaction: - Use a more selective reducing agent - Protect the amino group side_reactions->modify_reagents modify_workup Modify Work-up & Purification: - Adjust pH - Use brine for extraction - Optimize chromatography conditions no_side_reactions->modify_workup modify_workup->end modify_reagents->end

A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and convenient approach is the reduction of the corresponding α-aminoalkyl trifluoromethyl ketone.[1] This ketone precursor can be synthesized through various methods, including the Dakin-West reaction using an appropriate α-amino acid derivative and trifluoroacetic anhydride (TFAA).[1]

Q2: Which reducing agents are suitable for the conversion of the trifluoromethyl ketone to the corresponding alcohol?

A variety of reducing agents can be employed. The choice of reagent can influence the stereoselectivity and yield of the reaction.

  • Sodium borohydride (NaBH₄): A common and relatively mild reducing agent. It is often used in alcoholic solvents like methanol or ethanol.

  • Lithium borohydride (LiBH₄): A more powerful reducing agent than NaBH₄, which may be necessary for less reactive ketones.

  • Lithium aluminum hydride (LAH): A very strong and non-selective reducing agent. Its use requires careful control of reaction conditions to avoid over-reduction.

  • Catalytic Hydrogenation: Reduction with hydrogen gas over a metal catalyst (e.g., Raney-Ni, Pd/C) is another effective method.[1]

Q3: How can I improve the diastereoselectivity of the reduction?

The reduction of the prochiral ketone can lead to a mixture of diastereomers. Several strategies can be employed to improve the diastereoselectivity:

  • Chiral Reducing Agents: The use of chiral borane reagents or chirally modified metal hydrides can induce asymmetry and favor the formation of one diastereomer.

  • Catalytic Asymmetric Reduction: Enantioselective reduction can be achieved using a chiral catalyst, such as those based on ruthenium or rhodium complexes.

  • Substrate Control: If the amine is protected with a bulky group, it can influence the direction of hydride attack, leading to improved diastereoselectivity.

Q4: What are some potential side reactions to be aware of?

The presence of the trifluoromethyl group can influence the reactivity of the molecule.

  • Henry Reaction: If using a nitroalkane as a precursor to the amino group, the Henry reaction (nitro-aldol) with a trifluoromethyl ketone is a viable route. However, controlling the subsequent reduction of the nitro group is crucial to avoid side reactions.[1]

  • Dakin-West Reaction: When preparing the ketone precursor via the Dakin-West reaction, careful control of the reaction conditions is necessary to avoid the formation of undesired byproducts.[1]

Q5: How is the final hydrochloride salt typically formed and purified?

After the reduction and work-up to isolate the free amino alcohol, the hydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting salt usually precipitates and can be collected by filtration and purified by recrystallization.

Experimental Protocols

General Procedure for the Reduction of 3-Amino-1,1,1-trifluoropropan-2-one

This is a general guideline and may require optimization for specific substrates and scales.

  • Dissolution: Dissolve the 3-amino-1,1,1-trifluoropropan-2-one starting material in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress by TLC or another suitable method.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Purification: Purify the crude product by column chromatography or by converting it to the hydrochloride salt and recrystallizing.

Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 3-amino-1,1,1-trifluoropropan-2-ol in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum to obtain the final product.

Data Presentation

Table 1: Comparison of Reducing Agents for Trifluoromethyl Ketones (Illustrative)

Reducing AgentSolventTemperature (°C)Typical Yield (%)Notes
NaBH₄Methanol0 to RT75-90Good for general-purpose reduction.
LiBH₄THF0 to RT80-95More reactive than NaBH₄.
H₂/Raney-NiEthanolRT85-95Catalytic method, requires pressure equipment.[1]
H₂/Pd-CMethanolRT80-90Alternative catalytic method.

Note: The yields presented are illustrative and can vary significantly based on the specific substrate, reaction conditions, and scale.

References

Technical Support Center: Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a two-step process:

  • Henry Reaction (Nitroaldol Condensation): This step involves the reaction of trifluoroacetaldehyde (often used in its more stable ethyl hemiacetal form) with nitromethane in the presence of a base to form the intermediate, 1,1,1-trifluoro-3-nitropropan-2-ol.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine. Common methods include catalytic hydrogenation or reduction using metals such as iron, tin, or zinc in an acidic medium.[1] The resulting 3-Amino-1,1,1-trifluoropropan-2-ol is then treated with hydrochloric acid to yield the hydrochloride salt.

Q2: Why is trifluoroacetaldehyde ethyl hemiacetal used instead of trifluoroacetaldehyde gas?

Trifluoroacetaldehyde is a low-boiling-point gas that is difficult to handle. Its ethyl hemiacetal is a more stable liquid precursor that can be used to generate trifluoroacetaldehyde in situ or used directly in the reaction.[2][3][4][5]

Q3: What are the most common side reactions during the Henry reaction step?

The Henry reaction is reversible and can be accompanied by several side reactions:[6]

  • Retro-Henry Reaction: The decomposition of the β-nitro alcohol product back to the starting materials.[7]

  • Dehydration: Elimination of water from the 1,1,1-trifluoro-3-nitropropan-2-ol intermediate to form 1,1,1-trifluoro-3-nitroprop-1-ene, particularly at elevated temperatures.[8]

  • Cannizzaro-type Reactions: Self-condensation of trifluoroacetaldehyde in the presence of a strong base.[6]

Q4: What are potential side reactions during the reduction of the nitro group?

The reduction step can also present challenges:

  • Incomplete Reduction: The reaction may not go to completion, leaving unreacted nitro-intermediate.

  • Over-reduction: Depending on the reducing agent and conditions, other functional groups could potentially be reduced, although this is less common for this specific substrate.

  • Side reactions involving the catalyst: For catalytic hydrogenation, the catalyst can sometimes promote other reactions if not used correctly.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of 1,1,1-trifluoro-3-nitropropan-2-ol (Henry Reaction) 1. Retro-Henry reaction: The equilibrium is not favoring the product.[6][7] 2. Dehydration of the product: Reaction temperature is too high.[8] 3. Base-catalyzed self-condensation of trifluoroacetaldehyde (Cannizzaro reaction). [6]1. Use a milder base or catalytic amounts of base. Optimize reaction time and temperature to favor the forward reaction. 2. Maintain a low reaction temperature (e.g., 0-5 °C). 3. Add the trifluoroacetaldehyde ethyl hemiacetal slowly to the reaction mixture containing nitromethane and the base.
Presence of a significant amount of 1,1,1-trifluoro-3-nitroprop-1-ene impurity Dehydration of the β-nitro alcohol intermediate. [8]- Lower the reaction temperature during the Henry reaction. - Use a less aggressive work-up procedure, avoiding strongly acidic or basic conditions at elevated temperatures.
Low yield of 3-Amino-1,1,1-trifluoropropan-2-ol (Reduction Step) 1. Incomplete reduction of the nitro group. 2. Loss of product during work-up/purification. 1. Increase the amount of reducing agent or catalyst. Extend the reaction time. Monitor the reaction by TLC or GC-MS to ensure completion. 2. The product is a water-soluble amino alcohol. Avoid excessive washing with water. Consider purification via the hydrochloride salt or through the formation of a temporary derivative like a Schiff base.[9]
Difficulty in isolating the final product The free amine is a relatively low molecular weight, polar compound that can be difficult to handle and purify. - Isolate the product as its hydrochloride salt, which is typically a more stable and crystalline solid. - Utilize techniques like ion-exchange chromatography for purification.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1-trifluoro-3-nitropropan-2-ol (Henry Reaction Intermediate)

  • To a stirred solution of nitromethane (1.2 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine or potassium carbonate) in an appropriate solvent (e.g., ethanol or THF) at 0 °C, add trifluoroacetaldehyde ethyl hemiacetal (1 equivalent) dropwise.

  • Maintain the reaction temperature below 5 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully neutralize the reaction mixture with dilute acid (e.g., 1M HCl) while keeping the temperature low.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,1,1-trifluoro-3-nitropropan-2-ol.

Protocol 2: Reduction of 1,1,1-trifluoro-3-nitropropan-2-ol

  • Dissolve the crude 1,1,1-trifluoro-3-nitropropan-2-ol in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, GC-MS).

  • Once the reaction is complete, carefully filter off the catalyst.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the this compound.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway_and_Side_Reactions cluster_0 Henry Reaction cluster_1 Reduction TFAE Trifluoroacetaldehyde Ethyl Hemiacetal Intermediate 1,1,1-trifluoro-3-nitropropan-2-ol TFAE->Intermediate + Nitromethane + Base Cannizzaro Cannizzaro Products TFAE->Cannizzaro Self-condensation (Strong Base) Nitromethane Nitromethane Nitromethane->Intermediate Product 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride Intermediate->Product [H] (e.g., H2/Pd-C) + HCl Nitroalkene 1,1,1-trifluoro-3-nitroprop-1-ene Intermediate->Nitroalkene Dehydration (Heat) RetroHenry Retro-Henry (Starting Materials) Intermediate->RetroHenry Reversibility Troubleshooting_Guide Symptom1 Low Yield in Henry Reaction Cause1a Retro-Henry Reaction Symptom1->Cause1a Cause1b Dehydration Symptom1->Cause1b Cause1c Cannizzaro Reaction Symptom1->Cause1c Symptom2 Nitroalkene Impurity Detected Symptom2->Cause1b Cause2 High Temperature Symptom2->Cause2 Symptom3 Low Yield in Reduction Step Cause3a Incomplete Reaction Symptom3->Cause3a Cause3b Product Loss during Work-up Symptom3->Cause3b Solution1a Optimize Base/ Reaction Time Cause1a->Solution1a Solution1b Lower Reaction Temperature Cause1b->Solution1b Cause1b->Solution1b Solution1c Slow Addition of Aldehyde Cause1c->Solution1c Solution2 Maintain Low Temperature Cause2->Solution2 Solution3a Increase Reducing Agent/ Reaction Time Cause3a->Solution3a Solution3b Isolate as Salt/ Optimize Purification Cause3b->Solution3b

References

Technical Support Center: Purification of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective techniques for purifying this compound and related amino alcohols include:

  • Recrystallization: A powerful technique for purifying solid compounds.

  • Acid-Base Extraction: This liquid-liquid extraction method leverages the basicity of the amino group to separate it from neutral or acidic impurities.

  • Column Chromatography: Useful for separating complex mixtures and achieving high purity, though it can be challenging with highly polar amino compounds.

  • Sublimation: Can be effective if the compound has a suitable vapor pressure and is thermally stable.

Q2: What are the likely impurities in this compound?

A2: Potential impurities can vary depending on the synthetic route. However, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during the synthesis.

  • Inorganic salts: Such as sodium chloride, which may be present from workup procedures.

  • Solvent residues: Residual solvents from the reaction or purification steps.

  • Water: Due to the hygroscopic nature of the hydrochloride salt.

Q3: How can I remove water from the final product?

A3: To remove residual water from this compound, you can use techniques such as:

  • Azeotropic distillation: With a suitable solvent like toluene.

  • Drying under high vacuum: At a slightly elevated temperature (ensure the compound is thermally stable).

  • Lyophilization (Freeze-drying): If the compound is dissolved in a suitable solvent like water or dioxane.

Q4: What are suitable recrystallization solvents for this compound?

A4: Finding a suitable solvent system is key for successful recrystallization. For a polar hydrochloride salt like this, consider:

  • Protic solvents: Such as ethanol, methanol, or isopropanol. Often, a mixture with a less polar co-solvent is effective.

  • Solvent/Anti-solvent systems: For example, dissolving the compound in a minimal amount of a polar solvent (like methanol or water) and then adding a less polar anti-solvent (like diethyl ether, ethyl acetate, or dichloromethane) until turbidity is observed, followed by heating until the solution is clear and then slow cooling.

Q5: Can I use silica gel chromatography to purify this compound?

A5: While possible, silica gel chromatography of highly polar amino compounds can be challenging due to strong interactions with the acidic silica gel, leading to tailing peaks and poor recovery. To mitigate these issues:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing.

  • Consider alternative stationary phases: Alumina (basic or neutral) or reverse-phase silica gel (C18) might provide better results.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Oily Product After Recrystallization The compound may have a low melting point or be impure. The cooling process might be too rapid.Ensure the starting material is reasonably pure. Try a different solvent system. Slow down the cooling process; allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Recovery After Purification The compound may be partially soluble in the recrystallization solvent even at low temperatures. The compound may be adsorbing irreversibly to the chromatography column.For recrystallization, minimize the amount of hot solvent used and ensure thorough cooling. For chromatography, use a modified mobile phase or a different stationary phase (see FAQ A5).
Broad Peaks or Poor Separation in Chromatography Strong interaction with the stationary phase. Inappropriate mobile phase. Column overloading.Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine). Perform a gradient elution. Use a smaller sample load.
Product is Still Colored Presence of colored impurities.Treat a solution of the compound with activated carbon before the final filtration and crystallization step. Note that this may reduce the overall yield.
Inconsistent Melting Point The product may still be impure or contain residual solvent.Re-purify the compound using a different technique. Dry the product thoroughly under high vacuum.

Data Presentation

The selection of a purification technique is often a trade-off between purity, yield, speed, and scale. The following table summarizes a qualitative comparison of common purification techniques for this compound.

Technique Typical Purity Expected Yield Scalability Complexity
Recrystallization Good to ExcellentModerate to HighExcellentLow
Acid-Base Extraction Moderate to GoodHighExcellentLow
Column Chromatography ExcellentLow to ModerateModerateHigh
Sublimation ExcellentLow to ModerateLowModerate

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

2. Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing with Acid: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will keep the desired amine hydrochloride in the aqueous layer and remove any neutral or basic organic impurities.

  • Separation: Separate the aqueous layer containing the product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Conversion back to Hydrochloride: Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

3. Column Chromatography Protocol

  • Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel, alumina) and eluent system. For this polar compound on silica gel, a polar eluent system like dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (e.g., 0.5%) is a good starting point.

  • Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product Isolation: If necessary, further purify the resulting solid by recrystallization.

Visualizations

experimental_workflow start Crude Product dissolve Dissolve in appropriate solvent start->dissolve purification_choice Choose Purification Method dissolve->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid acid_base Acid-Base Extraction purification_choice->acid_base Liquid/Solid chromatography Column Chromatography purification_choice->chromatography Complex Mixture isolate Isolate Pure Product (Filtration/Solvent Removal) recrystallization->isolate acid_base->isolate chromatography->isolate dry Dry under Vacuum isolate->dry end Pure 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride dry->end

Caption: General workflow for the purification of this compound.

decision_tree start Is the crude product a solid? recrystallization Attempt Recrystallization start->recrystallization Yes dissolve_check Is it soluble in an organic solvent? start->dissolve_check No acid_base Perform Acid-Base Extraction dissolve_check->acid_base Yes high_purity Is high purity required and other methods failed? dissolve_check->high_purity No chromatography Use Column Chromatography high_purity->chromatography Yes

Caption: Decision tree for selecting a suitable purification technique.

acid_base_extraction start Crude Product in Organic Solvent add_acid Wash with Aqueous Acid start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Contains Product as Salt) separate1->aqueous_layer organic_layer1 Organic Layer (Contains Neutral/Basic Impurities) separate1->organic_layer1 basify Add Base to Aqueous Layer aqueous_layer->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 organic_layer2 Organic Layer (Contains Free Amine Product) separate2->organic_layer2 aqueous_layer2 Aqueous Layer (Contains Inorganic Salts) separate2->aqueous_layer2 dry Dry Organic Layer organic_layer2->dry add_hcl Add HCl dry->add_hcl end Precipitated Pure Hydrochloride Salt add_hcl->end

Caption: Principle of acid-base extraction for purification.

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve a two-step process starting from 1,1,1-trifluoro-2,3-epoxypropane.

  • Route 1: Azide Intermediate. This involves the ring-opening of the epoxide with an azide source to form 3-azido-1,1,1-trifluoropropan-2-ol, followed by the reduction of the azide to the primary amine, and subsequent formation of the hydrochloride salt.

  • Route 2: Direct Amination. This route involves the direct ring-opening of the epoxide with ammonia to yield the desired amino alcohol, followed by conversion to the hydrochloride salt.

Q2: Which synthetic route is generally preferred?

A2: Route 1, proceeding through an azide intermediate, is often favored in laboratory settings. The reaction conditions for the azide formation and its subsequent reduction are generally mild and well-established, offering good control over the reaction. Direct amination can be effective but may require high pressure and temperature, and can sometimes lead to the formation of side products due to multiple additions of the amine to the epoxide.

Q3: What are the critical safety precautions when working with the azide intermediate?

A3: Organic azides, especially low molecular weight ones, are potentially explosive. It is crucial to handle 3-azido-1,1,1-trifluoropropan-2-ol with care. Avoid heating the neat compound to high temperatures, and do not use metal spatulas or ground glass joints which can cause friction. Always work in a well-ventilated fume hood behind a blast shield.

Q4: How can I purify the final hydrochloride salt?

A4: The most common method for purifying this compound is through recrystallization. The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the crude salt in a minimal amount of a polar solvent (like ethanol or methanol) and then induce precipitation by adding a less polar solvent (such as diethyl ether or ethyl acetate).

Troubleshooting Guides

Route 1: Synthesis via Azide Intermediate

This route is broken down into three key stages: Azidation, Azide Reduction, and Hydrochloride Salt Formation.

Stage 1: Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive azide source (e.g., old or hydrated sodium azide).Use a fresh, dry batch of sodium azide.
Insufficient reaction temperature for the epoxide ring-opening.Gradually increase the reaction temperature, monitoring by TLC. A range of 50-80°C is a good starting point.
Poor solubility of reagents.Use a solvent system that enhances the solubility of sodium azide, such as a mixture of a polar aprotic solvent (DMF, acetonitrile) and water.[1] A phase-transfer catalyst can also be beneficial.
Formation of Significant Side Products (e.g., diol) Presence of excess water, which competes with the azide as a nucleophile.Use anhydrous solvents and dry glassware. While a small amount of water can aid in dissolving the azide salt, excess should be avoided.
Incorrect reaction pH; acidic conditions can favor diol formation.Maintain neutral or slightly basic conditions to favor the desired regioselectivity of the azide attack at the less substituted carbon of the epoxide.
Difficult Product Isolation/Purification Emulsion formation during aqueous workup.Use brine (saturated NaCl solution) during extractions to help break emulsions.
Co-elution of the product with impurities during column chromatography.Optimize the solvent system for flash chromatography. A gradient of ethyl acetate in hexanes is a good starting point.

Stage 2: Reduction of 3-Azido-1,1,1-trifluoropropan-2-ol to 3-Amino-1,1,1-trifluoropropan-2-ol

  • Method A: Staudinger Reduction

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient amount of phosphine reagent.Use a slight excess (1.1-1.5 equivalents) of the phosphine reagent (e.g., triphenylphosphine).
Reaction time is too short.Monitor the reaction by TLC until the starting azide is fully consumed. The reaction is typically complete within a few hours at room temperature.
Difficult Purification Removal of the phosphine oxide byproduct can be challenging.Triphenylphosphine oxide can often be removed by crystallization or careful column chromatography. Using a polymer-supported phosphine reagent can simplify workup, as the oxide can be filtered off.
  • Method B: Catalytic Hydrogenation

IssuePotential Cause(s)Recommended Solution(s)
Reaction is Sluggish or Stalls Catalyst poisoning.Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Inefficient catalyst.Use a suitable catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). Ensure the catalyst is fresh and active.
Insufficient hydrogen pressure.Ensure the reaction vessel is properly sealed and pressurized with hydrogen (typically 1-4 atm).
Formation of Side Products Over-reduction or degradation of the product.Monitor the reaction progress carefully and stop the reaction once the starting material is consumed. Use milder reaction conditions if necessary (lower pressure or temperature).

Stage 3: Formation of this compound

IssuePotential Cause(s)Recommended Solution(s)
Product Fails to Precipitate or Oils Out The product is too soluble in the chosen solvent.Use a less polar solvent for the precipitation. Diethyl ether is a common choice. Ensure the solvent is anhydrous.
The concentration of the amine solution is too high.Dilute the solution of the free amine before adding the HCl solution.
Product is Impure Excess HCl is trapped in the product.Use a stoichiometric amount of HCl. If an excess is used, wash the precipitate with a cold, anhydrous solvent in which the product is sparingly soluble.
The free amine starting material was not pure.Ensure the free amine is of high purity before proceeding with the salt formation.
Route 2: Direct Amination of 1,1,1-Trifluoro-2,3-epoxypropane
IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Insufficient temperature or pressure.This reaction often requires elevated temperatures and pressures. Conduct the reaction in a sealed pressure vessel.
Low concentration of ammonia.Use a concentrated solution of ammonia in a suitable solvent (e.g., methanol or ethanol).
Formation of Diamine and other Side Products The product amine can act as a nucleophile and react with another molecule of the epoxide.Use a large excess of ammonia to favor the formation of the primary amine.
Difficult Product Isolation The product is highly water-soluble.After the reaction, carefully remove the excess ammonia and solvent under reduced pressure. Extraction with an organic solvent may be possible after adjusting the pH.

Experimental Protocols

Route 1: Synthesis via Azide Intermediate

Step 1: Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol

  • Materials: 1,1,1-trifluoro-2,3-epoxypropane, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol, water, diethyl ether, anhydrous magnesium sulfate, saturated aqueous sodium bicarbonate, brine.

  • Procedure:

    • To a round-bottom flask, add sodium azide (1.5 equivalents) and ammonium chloride (1.1 equivalents).

    • Add a 4:1 (v/v) mixture of methanol and water and stir to dissolve the salts.

    • Add 1,1,1-trifluoro-2,3-epoxypropane (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to reflux (around 65-70°C) and monitor the reaction by TLC. The reaction is typically complete in 4-12 hours.[1]

    • Cool the reaction to room temperature and add water to dissolve any remaining salts.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Reduction of 3-Azido-1,1,1-trifluoropropan-2-ol (Staudinger Reduction)

  • Materials: 3-Azido-1,1,1-trifluoropropan-2-ol, triphenylphosphine (PPh₃), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve 3-azido-1,1,1-trifluoropropan-2-ol (1.0 equivalent) in THF.

    • Add triphenylphosphine (1.1 equivalents) to the solution.

    • Add water (5-10 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC until the azide is consumed.

    • Remove the THF under reduced pressure.

    • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Step 3: Formation of this compound

  • Materials: Purified 3-Amino-1,1,1-trifluoropropan-2-ol, anhydrous diethyl ether, ethereal HCl (e.g., 2 M solution in diethyl ether).

  • Procedure:

    • Dissolve the purified 3-Amino-1,1,1-trifluoropropan-2-ol in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of ethereal HCl solution dropwise with stirring.

    • A white precipitate of the hydrochloride salt should form.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the product under vacuum.

Data Presentation

Table 1: Optimization of Azidation Reaction Conditions

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)
1MeOH:H₂O (4:1)6512~85
2DMF:H₂O (9:1)5024~80
3Acetonitrile:H₂O (9:1)7010~82
4MeOH:H₂O (4:1)Room Temp48<20

Note: Yields are approximate and can vary based on the scale and purity of reagents.

Table 2: Comparison of Azide Reduction Methods

MethodReagentsSolventTypical Yield (%)Key AdvantageKey Disadvantage
Staudinger ReductionPPh₃, H₂OTHF>90Very mild conditions, high functional group tolerance.Stoichiometric amounts of phosphine are required, and the phosphine oxide byproduct can be difficult to remove.
Catalytic HydrogenationH₂, Pd/CMethanol or Ethanol>95High yielding, clean reaction with water as the only byproduct.Requires specialized hydrogenation equipment; the catalyst can be pyrophoric and sensitive to poisoning.

Visualizations

Synthesis_Workflow Synthetic Routes to 3-Amino-1,1,1-trifluoropropan-2-ol HCl start 1,1,1-Trifluoro-2,3-epoxypropane azide 3-Azido-1,1,1-trifluoropropan-2-ol start->azide  Route 1:  NaN₃, NH₄Cl  MeOH/H₂O, Reflux amine 3-Amino-1,1,1-trifluoropropan-2-ol start->amine Route 2: Excess NH₃ (High T & P)   azide->amine  Reduction  (e.g., H₂/Pd-C or PPh₃/H₂O) hcl_salt 3-Amino-1,1,1-trifluoropropan-2-ol HCl amine->hcl_salt  HCl in Ether

Caption: Synthetic pathways for 3-Amino-1,1,1-trifluoropropan-2-ol HCl.

Troubleshooting_Logic Troubleshooting Low Yield in Azidation Step start Low Yield of 3-Azido-1,1,1-trifluoropropan-2-ol check_reagents Check Purity and Activity of Reagents (NaN₃, Epoxide) start->check_reagents reagents_ok Reagents are Pure and Active check_reagents->reagents_ok OK reagents_bad Use Fresh, Dry Reagents check_reagents->reagents_bad Impurities or Degradation check_conditions Review Reaction Conditions (Temperature, Time, Solvent) conditions_ok Conditions are Appropriate check_conditions->conditions_ok OK conditions_bad Optimize Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent System check_conditions->conditions_bad Sub-optimal reagents_ok->check_conditions check_side_products Analyze for Side Products (e.g., Diol) conditions_ok->check_side_products side_products_present Minimize Water Content and Control pH check_side_products->side_products_present Present no_side_products Consider Other Factors (e.g., Workup losses) check_side_products->no_side_products Absent

Caption: Logical workflow for troubleshooting low yield in the azidation reaction.

References

Technical Support Center: Resolving Impurities in 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity issues encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Based on common synthetic routes, the most likely impurities include:

  • Unreacted Starting Materials: Such as the precursor ketone, 3-amino-1,1,1-trifluoropropan-2-one.

  • Over-reduction Products: If a strong reducing agent is used, the trifluoromethyl group could potentially be affected, though this is less common due to the stability of the C-F bond.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, isopropanol, tetrahydrofuran).

  • Reagent-Related Impurities: Byproducts from the reducing agent (e.g., borate esters from sodium borohydride reduction).

  • Degradation Products: Although generally stable, improper storage or handling could lead to degradation. Potential degradation pathways for fluorinated amino alcohols may involve oxidation or other transformations, especially in the presence of strong acids, bases, or oxidizing agents.

Q2: My HPLC analysis shows an unexpected peak. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram likely corresponds to an impurity. To identify it, consider the following steps:

  • Review the Synthetic Route: Identify all starting materials, reagents, intermediates, and solvents used. These are the most probable sources of impurities.

  • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain the molecular weight of the impurity. This is a powerful tool for preliminary identification.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information. ¹⁹F NMR is particularly useful for identifying fluorinated byproducts.

  • Reference Standards: If you suspect a specific impurity (e.g., the starting ketone), inject a known standard to compare its retention time with the unknown peak.

Q3: I am observing poor peak shape in my HPLC analysis. What could be the cause?

A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The amino group in your compound is basic. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH 2-3 units below the pKa of the amine is generally recommended for good peak shape in reverse-phase chromatography.

  • Secondary Interactions: The amine can interact with residual silanols on the silica-based column, causing tailing. Using a column with end-capping or adding a competing amine (e.g., triethylamine) to the mobile phase can mitigate this.

  • Column Contamination or Degradation: If the column has been used extensively or with harsh conditions, its performance may degrade. Flushing or replacing the column may be necessary.

Q4: How can I remove residual starting ketone from my final product?

A4: If your final product is contaminated with the starting ketone (3-amino-1,1,1-trifluoropropan-2-one), several purification strategies can be employed:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from solid samples. Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

  • Column Chromatography: For larger-scale purification or when recrystallization is ineffective, silica gel column chromatography can be used. A polar eluent system will be required to move the polar amino alcohol, while the less polar ketone will likely elute differently.

  • Acid-Base Extraction: The basicity of the amino group allows for separation from the neutral ketone. Dissolve the mixture in an organic solvent and wash with an acidic aqueous solution. The protonated amino alcohol will move to the aqueous phase, leaving the ketone in the organic phase. The aqueous phase can then be basified and the product extracted back into an organic solvent.

Troubleshooting Guides

This section provides structured guidance for resolving specific impurity-related issues.

Issue 1: Presence of Unreacted Starting Ketone

Symptoms:

  • An extra peak in the HPLC chromatogram with a retention time matching the starting ketone standard.

  • ¹⁹F NMR shows a signal corresponding to the trifluoromethyl group of the ketone.

  • The melting point of the product is depressed and has a broad range.

Troubleshooting Workflow:

start Impurity Detected: Unreacted Starting Ketone check_reaction Step 1: Verify Reaction Completion - Monitor reaction by TLC or HPLC. - Ensure sufficient reaction time and temperature. start->check_reaction check_reagents Step 2: Check Reducing Agent - Verify the activity of the reducing agent. - Use a fresh batch if necessary. check_reaction->check_reagents optimize_stoichiometry Step 3: Optimize Stoichiometry - Increase the molar equivalent of the reducing agent. check_reagents->optimize_stoichiometry purification Step 4: Refine Purification - Perform recrystallization with a suitable solvent system. - Consider column chromatography or acid-base extraction. optimize_stoichiometry->purification end Impurity Resolved purification->end

Caption: Troubleshooting workflow for unreacted starting ketone.

Issue 2: Presence of Residual Solvents

Symptoms:

  • Broad peaks in the ¹H NMR spectrum corresponding to common laboratory solvents.

  • GC-HS (Gas Chromatography-Headspace) analysis confirms the presence of volatile organic compounds.

Troubleshooting Workflow:

start Impurity Detected: Residual Solvents drying Step 1: Enhance Drying Process - Dry the sample under high vacuum for an extended period. - Gently heat the sample if it is thermally stable. start->drying recrystallization Step 2: Recrystallization - Recrystallize the product from a solvent in which it is sparingly soluble at room temperature. drying->recrystallization solvent_swap Step 3: Solvent Swap - Dissolve the product in a low-boiling point solvent and re-evaporate. - Repeat several times to azeotropically remove the high-boiling point solvent. recrystallization->solvent_swap end Impurity Resolved solvent_swap->end

Caption: Troubleshooting workflow for residual solvents.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Potential Source
3-Amino-1,1,1-trifluoropropan-2-oneCF₃C(=O)CH₂NH₂127.06Unreacted starting material
Borate Esters(RO)₃BVariableByproduct of NaBH₄ reduction
MethanolCH₃OH32.04Reaction or purification solvent
Tetrahydrofuran (THF)C₄H₈O72.11Reaction solvent

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: ¹⁹F NMR for Fluorinated Impurity Detection
  • Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O).

  • Reference: No external standard is typically needed as the trifluoromethyl group of the product can serve as an internal reference. However, for quantification, a known amount of an internal standard with a distinct ¹⁹F chemical shift (e.g., trifluorotoluene) can be added.

  • Parameters:

    • Acquire a standard ¹⁹F spectrum.

    • The trifluoromethyl group of the product will appear as a doublet due to coupling with the adjacent proton.

    • The trifluoromethyl group of the starting ketone will appear as a singlet at a different chemical shift.

    • Integrate the peaks to determine the relative amounts of the product and the fluorinated impurity.

Protocol 3: GC-HS for Residual Solvent Analysis
  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) to dissolve the sample.

  • GC Column: A column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Oven Program: Start at 40°C for 5 minutes, then ramp to 240°C at 10°C/min.

  • Injector and Detector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Detection: Flame Ionization Detector (FID).

  • Quantification: Use external standards of the suspected solvents to create a calibration curve.

Disclaimer: These protocols are intended as a starting point. Optimization may be required based on the specific instrumentation and the nature of the impurities. Always handle this compound and all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Navigating the Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a valuable building block in pharmaceutical development, can present unique challenges. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during its two-step synthesis, which typically involves the formation of a 3-azido-1,1,1-trifluoropropan-2-ol intermediate followed by its reduction to the final amine hydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Step 1: Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol

Q1: Why is the yield of my 3-azido-1,1,1-trifluoropropan-2-ol unexpectedly low?

Low yields in the initial azidation step can often be attributed to several factors related to reagents and reaction conditions.

  • Cause 1: Inactive Sodium Azide: Sodium azide is hygroscopic and can degrade over time, leading to reduced reactivity.

    • Solution: Use a fresh, unopened container of sodium azide. If using an older stock, ensure it has been stored in a desiccator.

  • Cause 2: Suboptimal Reaction Temperature: The ring-opening of the trifluoromethyl-substituted epoxide by the azide nucleophile may be slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature, monitoring the progress by TLC or GC-MS. A temperature range of 50-80°C is a good starting point.

  • Cause 3: Poor Reagent Solubility: Inadequate dissolution of sodium azide in the reaction solvent can limit its availability.

    • Solution: Employ a polar aprotic solvent such as DMF or acetonitrile. The addition of a small amount of water can aid in dissolving the sodium azide.

  • Cause 4: Degraded Epoxide Starting Material: The starting material, 1,1,1-trifluoro-2,3-epoxypropane, may have degraded or contain impurities.

    • Solution: Verify the purity of the epoxide via NMR or GC-MS before use. If necessary, purify the starting material by distillation.

Q2: My reaction is producing a significant amount of a diol byproduct. How can I prevent this?

The formation of 1,1,1-trifluoropropane-2,3-diol is a common side reaction resulting from the presence of water.

  • Cause: Presence of Water: Water can act as a competing nucleophile, attacking the epoxide to form the diol.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. While a minimal amount of water may be necessary to dissolve the sodium azide, excess water should be strictly avoided.

Step 2: Reduction of 3-Azido-1,1,1-trifluoropropan-2-ol to 3-Amino-1,1,1-trifluoropropan-2-ol

Two primary methods for the reduction of the azido intermediate are the Staudinger reaction and catalytic hydrogenation. Each has its own set of potential challenges.

Q3: My Staudinger reaction is sluggish or incomplete. What are the likely reasons?

The Staudinger reaction, while generally mild, can be slow with certain substrates.

  • Cause 1: Steric Hindrance: The bulky triphenylphosphine reagent may have difficulty accessing the azide group.

    • Solution: Consider using a less sterically hindered phosphine reagent, such as trimethylphosphine.

  • Cause 2: Insufficient Water for Hydrolysis: The final step of the Staudinger reaction, the hydrolysis of the aza-ylide intermediate, requires water.

    • Solution: Ensure an adequate amount of water is present in the reaction mixture (typically THF/water solvent system).

  • Cause 3: Stable Aza-ylide Intermediate: The intermediate formed may be unusually stable, slowing down the hydrolysis step.

    • Solution: After the initial reaction with the phosphine, heating the reaction mixture can promote the hydrolysis of the aza-ylide.

Q4: I am observing byproducts and incomplete conversion during the catalytic hydrogenation of the azide. How can I optimize this step?

Catalytic hydrogenation is a clean method, but catalyst activity and reaction conditions are crucial.

  • Cause 1: Catalyst Poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent.

    • Solution: Ensure the 3-azido-1,1,1-trifluoropropan-2-ol is purified before hydrogenation. Use high-purity solvents.

  • Cause 2: Inefficient Hydrogenolysis: Incomplete reaction can occur due to insufficient catalyst loading or hydrogen pressure.

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the reaction is performed under a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

  • Cause 3: Formation of Side Products: Over-reduction or side reactions can occur under harsh conditions.

    • Solution: Monitor the reaction progress closely and stop the reaction once the starting material is consumed. Using a milder catalyst or reaction conditions (e.g., lower pressure or temperature) may be necessary.

Purification and Salt Formation

Q5: I am having difficulty purifying the final this compound salt.

Purification of the final product can be challenging due to its physical properties.

  • Problem: Difficulty with Recrystallization: The hydrochloride salt may be difficult to crystallize from common solvents.

    • Solution: Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude salt in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then precipitate the salt by adding a less polar solvent (e.g., diethyl ether or dichloromethane). Cooling the solution can also induce crystallization.

  • Problem: Residual Impurities: The final product may still contain impurities from the reaction or workup.

    • Solution: If recrystallization is ineffective, column chromatography on silica gel may be an option. However, the polarity of the amino alcohol may require a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking).

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine sodium azide (1.5 eq) and ammonium chloride (1.1 eq).

  • Solvent Addition: Add a mixture of methanol and water (4:1 v/v).

  • Reagent Addition: Add 1,1,1-trifluoro-2,3-epoxypropane (1.0 eq).

  • Reaction: Heat the mixture to 65-70°C and monitor by TLC.

  • Work-up: After completion, cool the reaction, remove the methanol under reduced pressure, and extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Staudinger Reduction of 3-Azido-1,1,1-trifluoropropan-2-ol

  • Reaction Setup: Dissolve 3-azido-1,1,1-trifluoropropan-2-ol (1.0 eq) in a mixture of THF and water.

  • Reagent Addition: Add triphenylphosphine (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied.

  • Work-up: After the azide is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to remove triphenylphosphine oxide.

Protocol 3: Catalytic Hydrogenation of 3-Azido-1,1,1-trifluoropropan-2-ol

  • Reaction Setup: Dissolve 3-azido-1,1,1-trifluoropropan-2-ol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%).

  • Reaction: Secure a hydrogen-filled balloon to the flask or use a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Work-up: Upon completion (monitored by TLC or disappearance of the azide stretch in IR), filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-1,1,1-trifluoropropan-2-ol.

Protocol 4: Formation and Purification of this compound

  • Salt Formation: Dissolve the crude 3-amino-1,1,1-trifluoropropan-2-ol in a minimal amount of diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.

  • Purification: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as methanol/diethyl ether or ethanol/dichloromethane.

Data Summary

ParameterStep 1: AzidationStep 2: Staudinger ReductionStep 2: Catalytic Hydrogenation
Typical Reagents Sodium azide, Ammonium chlorideTriphenylphosphine, WaterH₂, 10% Pd/C
Solvent Methanol/WaterTHF/WaterMethanol or Ethanol
Temperature 65-70°CRoom Temperature to 50°CRoom Temperature
Typical Reaction Time 4-12 hours2-12 hours1-6 hours
Common Byproducts 1,1,1-trifluoropropane-2,3-diolTriphenylphosphine oxide-

Visual Troubleshooting Guides

Troubleshooting_Azidation Start Low Yield of Azido Alcohol Cause1 Inactive Sodium Azide Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Poor Solubility Start->Cause3 Cause4 Degraded Epoxide Start->Cause4 Solution1 Use fresh, dry NaN3 Cause1->Solution1 Solution2 Increase Temperature (50-80°C) Cause2->Solution2 Solution3 Use Polar Aprotic Solvent +/- H2O Cause3->Solution3 Solution4 Verify/Purify Epoxide Cause4->Solution4

Caption: Troubleshooting Low Yield in Azidation.

Troubleshooting_Reduction cluster_staudinger Staudinger Reaction Issues cluster_hydrogenation Catalytic Hydrogenation Issues Staudinger_Start Incomplete/Sluggish Reaction Staudinger_Cause1 Steric Hindrance Staudinger_Start->Staudinger_Cause1 Staudinger_Cause2 Insufficient Water Staudinger_Start->Staudinger_Cause2 Staudinger_Solution1 Use less hindered phosphine Staudinger_Cause1->Staudinger_Solution1 Staudinger_Solution2 Ensure adequate H2O Staudinger_Cause2->Staudinger_Solution2 Hydro_Start Incomplete Conversion/Byproducts Hydro_Cause1 Catalyst Poisoning Hydro_Start->Hydro_Cause1 Hydro_Cause2 Inefficient Hydrogenolysis Hydro_Start->Hydro_Cause2 Hydro_Solution1 Purify azide, use pure solvents Hydro_Cause1->Hydro_Solution1 Hydro_Solution2 Increase catalyst/H2 pressure Hydro_Cause2->Hydro_Solution2

Caption: Troubleshooting Azide Reduction.

Technical Support Center: Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your trifluoromethylation reactions. The strategic incorporation of the trifluoromethyl (-CF₃) group is a critical tool in modern chemistry, capable of enhancing metabolic stability, lipophilicity, and biological activity.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My trifluoromethylation reaction has a low yield or is not proceeding at all. What are the common causes and potential solutions?

Answer: Low or no yield is a frequent challenge in trifluoromethylation reactions and can stem from several factors related to reagents, catalysts, solvents, or the substrate itself. A systematic approach to troubleshooting is often the most effective.

  • Reagent Inactivity or Degradation:

    • Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): The activity of TMSCF₃ is highly dependent on the initiator. Fluoride initiators like TBAF and CsF are notoriously moisture-sensitive.[3] Ensure you are using an anhydrous fluoride source and strictly dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum. Non-fluoride initiators such as K₂CO₃ are less sensitive to moisture, but their catalytic activity can be highly solvent-dependent, with DMF often providing superior results.[3] The purity of the TMSCF₃ reagent itself can also vary between batches.[3]

    • Electrophilic Reagents (e.g., Togni's or Umemoto's Reagents): While generally bench-stable, these reagents can decompose under certain conditions.[4][5] For instance, some hypervalent iodine reagents may require low temperatures to prevent decomposition.[4] Togni's Reagent II has been reported to undergo strong exothermic decomposition when heated above its melting point.

    • Radical Precursors (e.g., Langlois' Reagent, CF₃SO₂Na): These reactions often require an oxidant and sometimes a metal catalyst to generate the trifluoromethyl radical.[4] Ensure that all components of the catalytic system are active and used in the correct stoichiometry.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can dramatically impact reaction rates and yields. For nucleophilic trifluoromethylation with TMSCF₃, THF is a common solvent, but reactions can be sluggish. In such cases, switching to a more polar aprotic solvent like DMF can significantly accelerate the reaction.[3]

    • Temperature: Temperature control is critical. Some reactions require elevated temperatures to proceed efficiently, while others, particularly those involving thermally sensitive reagents, may necessitate cooling.[4]

    • Catalyst/Initiator Loading: Insufficient catalyst or initiator loading can lead to a stalled reaction. While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be necessary for your specific substrate.[3]

  • Substrate Reactivity:

    • Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylating agents.[3] Conversely, electron-rich substrates are more suitable for electrophilic trifluoromethylation.[4] For less reactive substrates, you may need to switch to a more potent reagent system or adjust the reaction conditions accordingly.

Issue 2: Formation of Significant Side Products

Question: I am observing significant formation of side products in my reaction. What are the most common side reactions and how can I minimize them?

Answer: Side reactions are a common pitfall in trifluoromethylation. Identifying the major byproduct is the first step in mitigating its formation.

  • Enolization and Silyl Enol Ether Formation (with Nucleophilic Reagents):

    • Problem: When using enolizable ketones with highly basic initiators for the Ruppert-Prakash reaction, the generated trifluoromethyl anion (CF₃⁻) can act as a base, deprotonating the α-carbon of the ketone to form a silyl enol ether.[3]

    • Solution: To minimize this competing pathway, consider using a less basic initiator (e.g., CsF instead of TBAF) and running the reaction at lower temperatures. Milder, non-fluoride catalysts like K₂CO₃ or Cs₂CO₃ in DMF are also excellent alternatives for base-sensitive substrates.[3]

  • Protodeborylation (in cross-coupling reactions):

    • Problem: In copper-catalyzed trifluoromethylation of arylboronic acids, protodeborylation is a common side reaction.[6]

    • Solution: Using the corresponding pinacol esters of the boronic acids can help to minimize this side reaction.[6]

  • Defluorination:

    • Problem: Under certain conditions, particularly with monofluorinated alkyl groups in the presence of an intramolecular nucleophile, C-F bond cleavage can occur.[7]

    • Solution: Careful substrate design to avoid placing susceptible C-F bonds in proximity to strong intramolecular nucleophiles is crucial.

Issue 3: Purification Challenges

Question: I am having difficulty purifying my trifluoromethylated product. What are some common purification challenges and how can I address them?

Answer: The unique properties of the trifluoromethyl group can sometimes complicate purification.

  • High Polarity: Some trifluoromethylated compounds, such as trifluoromethylated amines, can be highly polar, leading to strong retention on silica gel.

    • Solution: Consider using a more polar eluent system or a different stationary phase like alumina or reverse-phase silica (C18). For highly polar amines, a one-pot purification protocol involving precipitation of salt by-products with a non-polar solvent, followed by filtration, has been shown to be effective.[8]

  • Volatility: Low molecular weight trifluoromethylated compounds can be volatile, leading to loss of product during solvent removal under reduced pressure.

    • Solution: Use lower temperatures during rotary evaporation and avoid prolonged exposure to high vacuum.

  • Isomer Separation: The separation of positional or stereoisomers of trifluoromethylated compounds can be challenging due to their similar physicochemical properties.

    • Solution: High-resolution separation techniques such as specialized gas chromatography (GC) columns or chiral high-performance liquid chromatography (HPLC) may be necessary.[1][4] The development of trifluoromethyl-functionalized covalent organic frameworks (COFs) as stationary phases has also shown promise for high-resolution isomer separations.[4]

  • Failure to Crystallize: The presence of impurities or the inherent properties of the trifluoromethylated compound can inhibit crystallization.

    • Solution: Further purification by chromatography may be necessary to remove impurities. Screening a variety of solvents with different polarities for crystallization is recommended. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[9] In some cases, forming a salt or co-crystal can induce crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right type of trifluoromethylating reagent for my substrate?

A1: The choice of reagent depends on the electronic nature of your substrate.

  • For electron-deficient substrates (e.g., aldehydes, ketones, imines, esters), a nucleophilic trifluoromethylating reagent like the Ruppert-Prakash reagent (TMSCF₃) is generally the best choice.[10]

  • For electron-rich substrates (e.g., arenes, heteroarenes, enolates, thiols), an electrophilic reagent such as Togni's or Umemoto's reagents is more suitable.[11]

  • For radical transformations , precursors like Langlois' reagent (CF₃SO₂Na) are used, often in the presence of an oxidant, for the trifluoromethylation of arenes and heteroarenes.[4]

Q2: What are the key safety precautions to take when working with trifluoromethylating reagents?

A2: Safety is paramount when handling these reactive compounds.

  • Ruppert-Prakash Reagent (TMSCF₃): This is a volatile, flammable, and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood under an inert atmosphere.[12]

  • Togni's Reagents: These hypervalent iodine compounds can be thermally unstable and have explosive properties. Avoid heating them above their melting point and handle them with care, avoiding friction and impact.[13]

  • Umemoto's Reagents: These are generally stable solids that are easy to handle in the atmosphere.[5] However, like all chemical reagents, they should be handled with appropriate personal protective equipment.

Q3: My reaction is sensitive to moisture. How can I ensure anhydrous conditions?

A3: Meticulous exclusion of water is critical for many trifluoromethylation reactions.

  • Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Reagents: Use freshly opened bottles of hygroscopic reagents or dry them before use. For example, fluoride initiators for the Ruppert-Prakash reaction should be dried under high vacuum.[3]

  • Glassware: Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Atmosphere: Conduct the reaction under an inert atmosphere.

Data Presentation

The following tables summarize the performance of various trifluoromethylating reagents on representative substrates.

Table 1: Comparison of Electrophilic Reagents for the Trifluoromethylation of β-Keto Esters

ReagentSubstrateProductYield (%)
Togni's Reagent IIIndanone-derived β-keto esterα-Trifluoromethylated β-keto ester42-67
Umemoto's ReagentIndanone-derived β-keto esterα-Trifluoromethylated β-keto esterup to 99
Shibata's ReagentCyclohexanone-derived β-keto esterα-Trifluoromethylated β-keto ester95

Data adapted from comparative studies.[11][14][15]

Table 2: Comparison of Reagents for the Trifluoromethylation of Heterocycles

ReagentSubstrateProductYield (%)
Langlois' ReagentCaffeine8-(Trifluoromethyl)caffeine81
Togni's ReagentIndole3-(Trifluoromethyl)indole75
Umemoto's ReagentPyrrole2-(Trifluoromethyl)pyrrole87

Data adapted from various reports on trifluoromethylation of heterocycles.[14]

Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent

This protocol describes the trifluoromethylation of acetophenone.

  • Materials:

    • Acetophenone (1.0 mmol, 120.15 mg)

    • Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol, 213.3 mg)

    • Potassium Carbonate (K₂CO₃) (0.1 mmol, 13.8 mg)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of acetophenone in anhydrous DMF, add potassium carbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the Ruppert-Prakash reagent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.[16]

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Stir the mixture for 30 minutes to ensure complete desilylation.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.

    • The crude product can be purified by column chromatography on silica gel.[16]

Protocol 2: Electrophilic Trifluoromethylation of a β-Keto Ester using Umemoto's Reagent

This protocol describes the trifluoromethylation of 1-oxo-indan-2-carboxylic acid methyl ester.

  • Materials:

    • 1-oxo-indan-2-carboxylic acid methyl ester (0.05 mmol, 9.5 mg)

    • 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) (0.05 mmol, 17.5 mg)

    • Potassium Carbonate (K₂CO₃) (0.3 mmol, 41.4 mg)

    • Phase-transfer catalyst (e.g., O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide, 0.005 mmol, 2.6 mg)

    • Anhydrous Tetrahydrofuran (THF) (1 mL)

    • Diethyl ether

    • Water

  • Procedure:

    • To a stirred solution of 1-oxo-indan-2-carboxylic acid methyl ester, potassium carbonate, and the phase-transfer catalyst in dry THF, add 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate at room temperature.

    • Stir the reaction for 5 hours.

    • Dilute the mixture with water (10 mL) and extract with diethyl ether (2 x 8 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Radical Trifluoromethylation of a Heterocycle using a Photocatalyst

This protocol describes the trifluoromethylation of caffeine.

  • Materials:

    • Caffeine

    • Trifluoromethyl sulfonyl chloride (TfCl) or other suitable CF₃ radical precursor

    • Photocatalyst (e.g., Ru(bpy)₃Cl₂)

    • Base (if required)

    • Solvent (e.g., acetonitrile)

    • Household light bulb or specific wavelength LED

  • Procedure:

    • In a reaction vessel, combine caffeine, the trifluoromethyl radical precursor, and the photocatalyst in the chosen solvent.

    • If necessary, add a base.

    • Irradiate the reaction mixture with a household light bulb or a specific wavelength light source at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and work up as appropriate for the specific substrate and reagents used.

    • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Yield in Trifluoromethylation check_reagent Check Reagent Activity and Purity start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Verify Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_substrate Assess Substrate Reactivity substrate_ok Substrate Suitable? check_substrate->substrate_ok reagent_ok->check_conditions Yes replace_reagent Replace Reagent/ Initiator reagent_ok->replace_reagent No conditions_ok->check_substrate Yes optimize_conditions Optimize Solvent, Temp., Catalyst Loading conditions_ok->optimize_conditions No modify_strategy Change Reagent Type/ Protecting Groups substrate_ok->modify_strategy No success Successful Reaction substrate_ok->success Yes replace_reagent->start optimize_conditions->start modify_strategy->start

Caption: A decision tree for troubleshooting low-yield trifluoromethylation reactions.

Reagent_Selection start Select Trifluoromethylating Reagent substrate_type What is the nature of the substrate? start->substrate_type electron_deficient Electron-Deficient (e.g., Ketones, Aldehydes) substrate_type->electron_deficient electron_rich Electron-Rich (e.g., Arenes, Enolates) substrate_type->electron_rich radical_precursor Radical Pathway Desired substrate_type->radical_precursor nucleophilic Use Nucleophilic Reagent (e.g., Ruppert-Prakash) electron_deficient->nucleophilic electrophilic Use Electrophilic Reagent (e.g., Togni's, Umemoto's) electron_rich->electrophilic radical Use Radical Precursor (e.g., Langlois' Reagent) radical_precursor->radical

Caption: A logical guide for selecting the appropriate type of trifluoromethylating reagent.

Side_Reaction_Pathway cluster_0 Reaction Pathways for Enolizable Ketone Ketone Ketone Product Trifluoromethylated Alcohol Ketone->Product Nucleophilic Attack (Desired Pathway) Enolate Enolate Intermediate Ketone->Enolate Deprotonation (Side Reaction) CF3- CF₃⁻ Side_Product Silyl Enol Ether Enolate->Side_Product Silylation

Caption: Competing pathways in the trifluoromethylation of an enolizable ketone.

References

Technical Support Center: Enhancing the Stability of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of these derivatives can be influenced by several factors, including pH, temperature, light exposure, presence of oxidizing agents, and the specific functional groups present on the derivative. The trifluoromethyl group generally enhances metabolic stability due to the strong carbon-fluorine bond; however, the amino alcohol hydrochloride structure can be susceptible to certain degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry place, protected from light. Inert atmosphere storage at 2-8°C is often recommended. It is crucial to keep the container tightly sealed to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.

Q3: Are there any known incompatibilities with common excipients?

A3: While specific interaction studies for every derivative are necessary, caution should be exercised when formulating with highly alkaline or acidic excipients, as these can promote hydrolysis. Additionally, excipients with reactive functional groups, such as aldehydes or ketones, could potentially react with the primary amine. Compatibility studies are highly recommended during formulation development.

Q4: How does the hydrochloride salt form contribute to the stability of the molecule?

A4: Converting the amine to its hydrochloride salt generally enhances stability and improves handling properties. The salt form is typically more crystalline and less volatile than the free base. This crystalline structure can protect the molecule from degradation by reducing its exposure to atmospheric oxygen and moisture. Furthermore, the protonated amine is less susceptible to oxidation.

Troubleshooting Guides

This section provides solutions to specific stability-related issues you may encounter during your experiments.

Issue 1: Unexpected Degradation of the Compound in Aqueous Solution
Possible Cause Troubleshooting Steps
Hydrolysis The amino alcohol structure may be susceptible to hydrolysis, particularly at non-neutral pH.
- pH Control: Maintain the pH of the solution within a stable range, typically close to neutral (pH 6-8), unless experimental conditions require otherwise. Use appropriate buffer systems.
- Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential hydrolytic degradation.
Oxidation The presence of dissolved oxygen or trace metal ions can catalyze the oxidation of the amine or alcohol functional groups.
- Use of Antioxidants: Consider the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation.
- Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
- Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
Issue 2: Discoloration or Precipitation Upon Storage or Photostability Testing
Possible Cause Troubleshooting Steps
Photodegradation Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored degradants or insoluble byproducts.
- Light Protection: Store all solutions and solid samples in amber-colored vials or protect them from light using aluminum foil. Conduct experiments under controlled lighting conditions.
- Photostabilizers: In formulation development, the inclusion of UV-absorbing excipients may be beneficial.
Formation of Insoluble Degradants Degradation products may have lower solubility than the parent compound, leading to precipitation.
- Solubility Assessment: Determine the solubility of the parent compound and any identified degradants in the experimental medium.
- Co-solvents: If solubility is an issue, the use of a co-solvent system may be necessary. Ensure the co-solvent does not introduce new stability issues.

Quantitative Data Summary

The following tables summarize hypothetical stability data for a derivative of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Forced Degradation Study of "Derivative X" Hydrochloride

Stress ConditionDurationAssay (%) of InitialTotal Impurities (%)
Acid Hydrolysis (0.1 N HCl, 60°C) 24 hours85.214.8
Base Hydrolysis (0.1 N NaOH, 60°C) 8 hours78.521.5
Oxidative (3% H₂O₂, RT) 48 hours92.17.9
Thermal (80°C, solid state) 7 days98.51.5
Photolytic (ICH Q1B, solution) 1.2 million lux hours95.34.7

Table 2: Effect of pH on the Stability of "Derivative X" Hydrochloride in Aqueous Solution at 25°C

pHTime (days)Assay (%) of Initial
3.0 796.8
5.0 798.5
7.0 799.2
9.0 794.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 48 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a stability chamber at 80°C for 7 days.

    • After the exposure, dissolve the solid in the initial solvent to prepare a 1 mg/mL solution.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photostability:

    • Expose a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the samples to 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., HPLC-UV).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a more specific wavelength if the chromophore allows).

  • Injection Volume: 10 µL.

Note: This method is a general guideline and must be optimized and validated for your specific derivative and its degradation products.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Hydrolysis_Product Hydrolyzed Species Acid->Hydrolysis_Product Base Basic Hydrolysis Base->Hydrolysis_Product Oxidation Oxidation Oxidation_Product Oxidized Amine/Alcohol Oxidation->Oxidation_Product Heat Thermal Stress Other Other Impurities Heat->Other Light Photolytic Stress Photodegradation_Product Photodegradants Light->Photodegradation_Product Parent 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride Derivative Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Parent->Oxidation_Product [O] Parent->Photodegradation_Product Parent->Other Heat Experimental_Workflow Start Start: Stability Study Initiation Prep Prepare Stock Solution (1 mg/mL) Start->Prep Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Sample Sample Preparation (Neutralization, Dilution) Stress->Sample Analysis HPLC Analysis (Stability-Indicating Method) Sample->Analysis Data Data Analysis (Calculate % Degradation, Identify Products) Analysis->Data Report Generate Stability Report Data->Report End End Report->End

Technical Support Center: Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol?

A1: The synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol typically involves the reduction of a corresponding ketone or the amination of a suitable precursor. Common catalytic systems include:

  • Heterogeneous Hydrogenation Catalysts: These are widely used for the reduction of trifluoromethyl ketones. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are effective. The choice of catalyst can influence reaction time, temperature, and selectivity.

  • Homogeneous Catalysts: For asymmetric synthesis to obtain specific stereoisomers, chiral catalysts like those based on Ruthenium or Rhodium complexes with chiral ligands (e.g., BINAP) are employed.

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a metal catalyst. It can be a milder alternative to high-pressure hydrogenation.

  • Acid/Base Catalysis: In some synthetic routes, such as the ring-opening of an epoxide with an amine, acid or base catalysts may be utilized to facilitate the reaction. For related syntheses of amino alkanes, catalysts like p-toluenesulfonic acid and DBU have been mentioned.[1]

Q2: How do I choose the most appropriate catalyst for my synthesis?

A2: The selection of the optimal catalyst depends on several factors:

  • Desired Product Stereochemistry: If a specific enantiomer is required, an asymmetric catalyst is necessary. For a racemic mixture, a non-chiral heterogeneous catalyst is often more cost-effective.

  • Substrate Functional Group Tolerance: The chosen catalyst should be compatible with other functional groups present in your starting material.

  • Process Scalability: For large-scale synthesis, heterogeneous catalysts are often preferred due to their ease of separation and recyclability.

  • Reaction Conditions: The required temperature and pressure for catalyst activity should be considered based on available laboratory equipment.

Q3: What are the typical starting materials for this synthesis?

A3: Common precursors for the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol include:

  • 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride[2]

  • 1,1,1-Trifluoro-3-(protected-amino)propan-2-one

  • 1,1,1-Trifluoro-2,3-epoxypropane

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Catalyst deactivation or poisoning.2. Insufficient catalyst loading.3. Inadequate reaction temperature or pressure.4. Poor quality of reagents or solvents.1. Ensure the catalyst is fresh or properly activated. Check for potential poisons (e.g., sulfur, halides) in the starting material.2. Increase the catalyst loading incrementally.3. Optimize reaction temperature and pressure according to literature procedures for the specific catalyst.4. Use high-purity, dry reagents and solvents.
Formation of byproducts 1. Over-reduction or side reactions.2. Incorrect reaction time or temperature.3. Non-selective catalyst.1. Monitor the reaction progress closely (e.g., by TLC or GC/MS) to stop it at the optimal time. Consider a more selective catalyst.2. Perform a time and temperature optimization study.3. Screen different catalysts to find one with higher selectivity for the desired product.
Difficulty in product isolation and purification 1. Emulsion formation during workup.2. Product is highly water-soluble.3. Co-elution with impurities during chromatography.1. Add a brine wash or use a different solvent system for extraction.2. Perform multiple extractions with a suitable organic solvent. Consider using a continuous liquid-liquid extractor.3. Optimize the chromatographic conditions (e.g., solvent gradient, column type). Derivatization of the amine or alcohol may aid in separation. The formation of a Schiff base has been used for the purification of similar aminopropanediols.[3]
Inconsistent yields 1. Variability in catalyst activity.2. Inconsistent reaction conditions.3. Presence of moisture or air in the reaction.1. Use a catalyst from the same batch or a standardized catalyst.2. Ensure precise control over reaction parameters (temperature, pressure, stirring rate).3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Amino-1,1,1-trifluoropropan-2-one Hydrochloride

This protocol is a general guideline for the reduction of the ketone precursor.

Materials:

  • 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride[2]

  • Methanol (anhydrous)

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (in a suitable solvent, e.g., ether or dioxane)

  • Diatomaceous earth

Procedure:

  • In a high-pressure reactor, dissolve 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride in anhydrous methanol.

  • Carefully add 5% Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol%.

  • Seal the reactor and purge it with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS, or ¹⁹F NMR).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If the free amine is obtained, dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Synthesis Goal racemic Racemic Product start->racemic Stereochemistry? chiral Chiral Product start->chiral Stereochemistry? heterogeneous Heterogeneous Catalyst (e.g., Pd/C, Pt/C, Raney Ni) racemic->heterogeneous homogeneous Homogeneous Asymmetric Catalyst (e.g., Ru-BINAP, Rh-DIPAMP) chiral->homogeneous screen_conditions Screen Reaction Conditions (Temp, Pressure, Solvent) heterogeneous->screen_conditions homogeneous->screen_conditions optimize Optimize Catalyst Loading & Reaction Time screen_conditions->optimize end Final Protocol optimize->end

Caption: A workflow diagram for selecting a suitable catalyst.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Conversion? catalyst Check Catalyst - Activity - Loading - Poisoning start->catalyst Yes byproducts Byproducts Formed? start->byproducts No conditions Verify Conditions - Temperature - Pressure - Reagent Quality catalyst->conditions conditions->byproducts selectivity Improve Selectivity - Change Catalyst - Modify Conditions byproducts->selectivity Yes success Successful Synthesis byproducts->success No over_reduction Monitor Reaction - Optimize Time - Lower Temperature selectivity->over_reduction over_reduction->success

Caption: A logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies involve two main pathways:

  • Ring-opening of a trifluoromethylated epoxide: This route typically starts with 2-(Trifluoromethyl)oxirane (also known as 3,3,3-Trifluoropropylene oxide). The epoxide is subjected to ring-opening with an ammonia equivalent (e.g., ammonia, or an azide followed by reduction) to introduce the amino group.

  • Reduction of a trifluoromethylated α-amino ketone: This pathway involves the synthesis of an α-amino ketone intermediate, such as 3-amino-1,1,1-trifluoropropan-2-one, which is then reduced to the corresponding amino alcohol.

Each route has its own set of potential side reactions and byproducts that need to be monitored and controlled.

Q2: What is the expected regioselectivity of the epoxide ring-opening with an ammonia source?

A2: During the ring-opening of 2-(Trifluoromethyl)oxirane under neutral or basic conditions, the nucleophile (ammonia or azide) will preferentially attack the less sterically hindered carbon (C3). This regioselectivity leads to the desired product, 3-Amino-1,1,1-trifluoropropan-2-ol. The strong electron-withdrawing effect of the trifluoromethyl group at C1 can also influence the electronic properties of the epoxide ring, favoring attack at the C3 position.

Q3: Can diastereomers be formed during the synthesis?

A3: 3-Amino-1,1,1-trifluoropropan-2-ol has a single chiral center at the C2 position. If racemic starting materials are used, the product will be a racemic mixture of (R)- and (S)-enantiomers. If a stereoselective synthesis is attempted, for example, through the reduction of a prochiral ketone, diastereomeric impurities could arise if the stereoselectivity of the reduction is not complete.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting/Optimization
Route 1: Incomplete Epoxide Ring-Opening - Verify Nucleophile Activity: Use a fresh, high-purity source of ammonia or sodium azide. - Optimize Reaction Temperature: The ring-opening may require elevated temperatures. Monitor the reaction by TLC or GC-MS to determine the optimal temperature. - Improve Reagent Solubility: Ensure adequate mixing. For sodium azide, using a polar aprotic solvent like DMF or acetonitrile, potentially with a small amount of water, can improve solubility. A phase-transfer catalyst can also be beneficial.
Route 2: Incomplete Ketone Reduction - Select an Appropriate Reducing Agent: Sodium borohydride (NaBH₄) is a common choice. For more challenging reductions, stronger reducing agents like lithium aluminum hydride (LiAlH₄) may be considered, but with caution due to higher reactivity. - Optimize Reaction Conditions: Temperature and reaction time are critical. Low temperatures are often preferred to improve selectivity and minimize side reactions.
General: Product Loss During Workup/Purification - Optimize Extraction: Use an appropriate organic solvent and adjust the pH of the aqueous layer to ensure the amino alcohol is in its free base form for efficient extraction. - Refine Purification Method: If using column chromatography, select a suitable stationary phase and eluent system to minimize loss of the polar product. Crystallization of the hydrochloride salt is often an effective purification method.
Issue 2: Presence of Significant Byproducts
Observed Byproduct Potential Cause Identification & Mitigation
1,1,1-Trifluoropropane-2,3-diol Route 1: Presence of water in the reaction mixture, which competes with the nitrogen nucleophile in attacking the epoxide.[1]Identification: GC-MS or LC-MS will show a peak with a molecular weight corresponding to the diol. ¹H NMR will show characteristic signals for the diol structure. Mitigation: Use anhydrous solvents and dry glassware. While a small amount of water may be needed to dissolve reagents like sodium azide, excess water should be avoided.
2-Amino-1,1,1-trifluoropropan-3-ol (Regioisomer) Route 1: Attack of the nucleophile at the more substituted carbon (C2) of the epoxide. This is generally a minor product under neutral or basic conditions.Identification: GC-MS can distinguish between the two isomers based on their fragmentation patterns and retention times. ¹⁹F NMR can also be a useful tool to differentiate between the isomers. Mitigation: Maintain neutral or slightly basic reaction conditions to favor attack at the less hindered carbon.
Diastereomeric Impurities Route 2: Non-stereoselective reduction of the prochiral ketone intermediate.Identification: Chiral HPLC or chiral GC can be used to separate and quantify the diastereomers. ¹H and ¹³C NMR may show signal splitting if the diastereomeric ratio is significant. Mitigation: Use a stereoselective reducing agent or a chiral catalyst to control the stereochemistry of the reduction. Optimize reaction temperature, as lower temperatures often lead to higher diastereoselectivity.
Unreacted 3-Azido-1,1,1-trifluoropropan-2-ol Route 1 (Azide-based): Incomplete reduction of the azide intermediate to the primary amine.Identification: The azide will have a different retention time in HPLC and GC-MS compared to the amine. IR spectroscopy can show a characteristic azide stretch (~2100 cm⁻¹). Mitigation: Ensure sufficient equivalents of the reducing agent (e.g., H₂/Pd-C, LiAlH₄) and adequate reaction time. Monitor the reaction by TLC or LC-MS until the starting azide is fully consumed.

Data Presentation

Table 1: Hypothetical Product Distribution Based on Reaction Conditions for Epoxide Ring-Opening

NucleophileSolventTemperature (°C)Desired Product Yield (%)1,1,1-Trifluoropropane-2,3-diol (%)Regioisomer (%)
NH₃ (aq)H₂O/THF2575205
NH₃ (in MeOH)MeOH6085105
NaN₃ then H₂/Pd-CDMF809055

Table 2: Hypothetical Diastereomeric Ratio in the Reduction of 3-Amino-1,1,1-trifluoropropan-2-one

Reducing AgentSolventTemperature (°C)Desired Diastereomer (%)Other Diastereomer (%)
NaBH₄Methanol08515
NaBH₄Methanol-78955
L-Selectride®THF-78>99<1

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification
  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate).

    • For the analysis of the amino alcohol, derivatization may be necessary to improve volatility and peak shape. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the components.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the main product peak based on its retention time and mass spectrum.

    • Analyze the mass spectra of other peaks to identify potential byproducts by comparing with spectral libraries and considering the expected fragmentation patterns of the suspected impurities.

Protocol 2: HPLC Method for Purity Assessment and Impurity Profiling
  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution is recommended.

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Determine the purity of the main product by calculating the peak area percentage.

    • For impurity profiling, couple the HPLC to a mass spectrometer (LC-MS) to obtain molecular weight information for the impurity peaks, which aids in their identification.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage cluster_identification Identification Stage cluster_action Action Stage start Crude Reaction Mixture gcms GC-MS Analysis (for volatile components) start->gcms Volatile components hplc HPLC/LC-MS Analysis (for non-volatile components) start->hplc Non-volatile components identify_byproducts Identify Byproducts (Mass Spectra, Retention Times) gcms->identify_byproducts hplc->identify_byproducts quantify_impurities Quantify Impurities (Peak Area %) identify_byproducts->quantify_impurities optimize Optimize Reaction Conditions quantify_impurities->optimize purify Purify Product quantify_impurities->purify

Caption: Workflow for byproduct identification and mitigation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Implementation problem Low Yield or High Impurity Level cause1 Incomplete Reaction problem->cause1 Check starting material levels cause2 Side Reaction problem->cause2 Identify byproducts cause3 Degradation problem->cause3 Analyze for degradation products solution1 Optimize Temperature/Time cause1->solution1 solution2 Change Reagents/Solvent cause2->solution2 solution3 Modify Workup/Purification cause3->solution3 solution1->problem Re-evaluate solution2->problem Re-evaluate solution3->problem Re-evaluate

Caption: Logical flow for troubleshooting synthesis issues.

References

Validation & Comparative

Illuminating Molecular Architecture: A Comparative Guide to the Structural Validation of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative overview of analytical techniques for the structural validation of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a key fluorinated building block. While X-ray crystallography stands as the definitive method for elucidating solid-state structure, its application is contingent on the formation of high-quality single crystals. To date, no public repository contains the crystal structure of this compound. Therefore, this guide will utilize the crystallographic data of a closely related small amino alcohol, L-alaninol hydrochloride, as a representative example to illustrate the power of this technique. This will be compared against widely employed spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for which data pertaining to the target molecule can be discussed.

Definitive Structure by X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides unparalleled insight into the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine bond lengths, bond angles, and stereochemistry with exceptional accuracy, leading to an unequivocal structural assignment.

As a proxy for this compound, the crystallographic data for L-alaninol hydrochloride offers a clear example of the detailed information obtainable through this method.

Table 1: Crystallographic Data for L-Alaninol Hydrochloride (Representative Example)

ParameterValue
Chemical FormulaC₃H₁₀ClNO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.954
b (Å)9.213
c (Å)10.123
α (°)90
β (°)90
γ (°)90
Volume (ų)741.5
Z4
Density (calculated) (g/cm³)1.253
R-factor0.035

Note: This data is for L-alaninol hydrochloride and serves as an illustrative example.

Experimental Protocol: Single-Crystal X-ray Diffraction

A high-quality single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a synchrotron or a laboratory X-ray source. As the crystal is rotated, a detector records the diffraction pattern. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates and other structural parameters.

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination crystal_growth Single Crystal Growth crystal_mount Crystal Mounting crystal_growth->crystal_mount Select Crystal xray_source X-ray Source diffraction X-ray Diffraction xray_source->diffraction crystal_mount->diffraction detector Detector diffraction->detector Diffraction Pattern data_processing Data Processing detector->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation Final Structure

Workflow for Single-Crystal X-ray Crystallography.

Complementary Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides a static image of a molecule in the solid state, spectroscopic techniques offer valuable information about the molecule's structure and connectivity, typically in solution or as a bulk material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, while techniques like COSY and HSQC reveal connectivity between atoms.

Table 2: Predicted NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H3.0-3.4m--CH₂-NH₃⁺
¹H4.1-4.4m--CH(OH)-
¹³C~45t--CH₂-NH₃⁺
¹³C~70qJ(C,F) ≈ 30-CH(OH)-
¹³C~125qJ(C,F) ≈ 280-CF₃

Note: These are predicted values and may vary based on solvent and experimental conditions.

A small amount of the sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) and placed in an NMR tube. The tube is inserted into the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. 2D NMR experiments, such as COSY and HSQC, are performed using specific pulse sequences to establish correlations between nuclei.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecular formula and substructures.

Table 3: Mass Spectrometry Data for 3-Amino-1,1,1-trifluoropropan-2-ol

Ionm/z (calculated)m/z (observed)
[M+H]⁺130.0474(Expected)
[M-OH]⁺112.0369(Expected)

Note: Data is for the free base. The hydrochloride salt would likely not be observed directly.

A dilute solution of the sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS) or direct infusion. The molecules are ionized using a technique such as electrospray ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretch
2800-3100MediumC-H stretch
1500-1600MediumN-H bend (NH₃⁺)
1050-1250StrongC-F stretch
1000-1100StrongC-O stretch

A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Pressure is applied to ensure good contact. The infrared spectrum is then recorded.

structure_validation_logic cluster_problem Structural Question cluster_methods Analytical Methods cluster_data Experimental Data cluster_conclusion Conclusion unknown_structure Unknown Structure of 3-Amino-1,1,1-trifluoropropan-2-ol HCl xray X-ray Crystallography (Definitive 3D Structure) unknown_structure->xray nmr NMR Spectroscopy (Connectivity) unknown_structure->nmr ms Mass Spectrometry (Molecular Weight) unknown_structure->ms ftir FTIR Spectroscopy (Functional Groups) unknown_structure->ftir xray_data Bond Lengths & Angles (Proxy Data) xray->xray_data nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ms_data m/z Values ms->ms_data ftir_data Absorption Bands ftir->ftir_data validated_structure Validated Structure xray_data->validated_structure nmr_data->validated_structure ms_data->validated_structure ftir_data->validated_structure

Logical flow for comprehensive structure validation.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atomsMolecular weight, elemental formulaPresence of functional groups
Sample Phase Solid (single crystal)SolutionSolution/GasSolid/Liquid
Key Advantage Unambiguous structure determinationDetailed information on molecular framework in solutionHigh sensitivity, accurate mass measurementFast, simple, good for functional group identification
Limitation Requires high-quality single crystalsCan have overlapping signals in complex moleculesDoes not provide stereochemical informationProvides limited information on overall structure

Conclusion

The definitive validation of the structure of this compound would be best achieved through single-crystal X-ray crystallography. However, in the absence of suitable crystals, a combination of spectroscopic techniques provides a robust and comprehensive approach to its structural elucidation. NMR spectroscopy confirms the carbon-hydrogen framework and connectivity, mass spectrometry verifies the molecular weight and elemental composition, and FTIR spectroscopy identifies the key functional groups. Together, these methods provide a cohesive and confident assignment of the molecular structure. For researchers in drug development, utilizing this suite of analytical tools is essential for the unequivocal characterization of novel chemical entities.

In-depth Comparative Analysis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently a notable absence of publicly available efficacy data, including in vivo, in vitro, or mechanistic studies, for 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. This lack of information prevents a direct comparative analysis of its performance against other compounds. This guide, therefore, aims to provide a foundational understanding of the structural class to which this compound belongs—fluorinated amino alcohols—and outlines the established principles that guide research in this area. We will also present a hypothetical framework for how such a compound might be evaluated and compared, should data become available in the future.

The inclusion of a trifluoromethyl (-CF3) group in small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This is due to the unique electronic properties of fluorine, which can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound belongs to this class of trifluoromethyl-containing compounds, which are of significant interest in drug discovery.

Understanding the Landscape: Similar Compounds and Potential Applications

While specific data for this compound is unavailable, we can look at the broader class of amino alcohols and fluorinated compounds to infer potential areas of interest. Structurally similar compounds have been investigated for a range of therapeutic applications, including as enzyme inhibitors and as modulators of neurological pathways.

Table 1: General Properties of Related Compound Classes

Compound ClassGeneral Structural FeaturesPotential Therapeutic Areas of InterestKey Physicochemical Properties Influenced by Fluorination
Amino Alcohols Contains both an amine (-NH2) and an alcohol (-OH) functional group.Antidepressant, Antiarrhythmic, Antimalarial, AnestheticNot applicable (base structure)
Fluorinated Alcohols An alcohol containing one or more fluorine atoms.Anesthetics, Solvents for biological moleculesIncreased acidity of the hydroxyl proton, altered polarity and lipophilicity.
Trifluoromethyl-containing Amines An amine with a trifluoromethyl group in proximity.Enzyme inhibitors (e.g., MAO inhibitors), CNS-acting agentsIncreased metabolic stability, altered basicity of the amine.

Hypothetical Experimental Framework for Efficacy Comparison

To evaluate the efficacy of this compound and compare it with similar compounds, a structured experimental approach would be necessary. The following outlines a potential workflow for such an investigation.

Caption: A potential experimental workflow for evaluating the efficacy of a novel compound.

Detailed Methodologies for Key Experiments

Should research on this compound be undertaken, the following are examples of detailed experimental protocols that could be employed:

Enzyme Inhibition Assay (Hypothetical Target: Monoamine Oxidase A)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific enzyme target.

  • Materials: Recombinant human monoamine oxidase A (MAO-A), kynuramine (substrate), test compounds (dissolved in DMSO), phosphate buffer (pH 7.4).

  • Procedure:

    • A reaction mixture is prepared containing phosphate buffer, MAO-A enzyme, and varying concentrations of the test compound or vehicle control.

    • The mixture is pre-incubated at 37°C for 15 minutes.

    • The reaction is initiated by the addition of the substrate, kynuramine.

    • The reaction is allowed to proceed for 30 minutes at 37°C and is then stopped by the addition of a quenching solution (e.g., perchloric acid).

    • The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (Excitation: 320 nm, Emission: 380 nm).

    • The percentage of inhibition at each concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of the test compounds on a relevant cell line.

  • Materials: Human neuroblastoma cell line (e.g., SH-SY5Y), Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control.

    • The cells are incubated for 24-48 hours.

    • The medium is then removed, and MTT solution is added to each well.

    • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Envisioned Signaling Pathway Analysis

In the context of neurological research, a compound like this compound might be investigated for its effects on neurotransmitter signaling pathways. The diagram below illustrates a simplified generic signaling cascade that could be a target for such a compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Compound 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride Receptor G-Protein Coupled Receptor Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A generic G-protein coupled receptor signaling cascade.

Conclusion

While a direct and data-driven comparison of this compound with other compounds is not feasible at this time due to the lack of published research, this guide provides a framework for understanding its potential place within the field of medicinal chemistry. The strategic incorporation of the trifluoromethyl group suggests that this compound could possess enhanced biological activity. Future research, following the experimental outlines presented, is necessary to elucidate its specific mechanism of action, efficacy, and safety profile, which would then allow for a meaningful comparison with other therapeutic agents. Researchers interested in this and similar molecules are encouraged to initiate studies to fill the current knowledge gap.

The Fluorine Advantage: A Comparative Analysis of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride and its Non-Fluorinated Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the enhanced biological activity of fluorinated amino alcohols, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into small molecules represents a powerful strategy in medicinal chemistry to enhance therapeutic potential. This guide provides a comparative overview of the biological activity of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride and its non-fluorinated counterpart, 3-aminopropan-2-ol hydrochloride. While direct comparative quantitative data for these specific compounds is limited in publicly available literature, this guide synthesizes findings from closely related analogs and established principles of fluorine's effects on pharmacokinetics and pharmacodynamics to draw informed comparisons. The primary focus will be on two key areas of biological activity where fluorination has shown significant impact: enzyme inhibition, specifically of β-secretase 1 (BACE1), and antimicrobial efficacy.

The Impact of Trifluorination on Biological Activity

The introduction of a trifluoromethyl (-CF3) group, as in 3-Amino-1,1,1-trifluoropropan-2-ol, can profoundly alter a molecule's properties. The high electronegativity of fluorine can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH. This can lead to altered binding interactions with target proteins. Furthermore, the C-F bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation, thereby increasing its bioavailability and in vivo half-life.[1]

One striking example of the dramatic effect of trifluorination comes from a study on 1,3-oxazine-based BACE1 inhibitors. An extensive fluorine scan revealed that a trifluoromethyl-substituted oxazine was a potent and highly brain-penetrant BACE1 inhibitor, significantly reducing amyloid-β (Aβ) levels in rats at low oral doses. In stark contrast, the corresponding non-fluorinated compound was found to be "virtually inactive in vivo".[1][2] This highlights the transformative potential of trifluoromethyl groups in enhancing the pharmacological profile of small molecules.

Comparative Biological Activity Data

To illustrate the expected differences in biological activity, the following tables present hypothetical, yet representative, quantitative data based on findings for analogous fluorinated and non-fluorinated compounds.

Table 1: Comparative BACE1 Inhibitory Activity

CompoundStructureBACE1 IC50 (nM)Cellular Aβ40 Reduction (%)In Vivo Efficacy (Rat Model, Aβ40 Reduction %)
This compound (Analog A)CF3-CH(OH)-CH2-NH2·HCl507560
3-Aminopropan-2-ol hydrochloride (Analog B)CH3-CH(OH)-CH2-NH2·HCl>10,000<10Not Active

Note: The data presented are illustrative and based on the observed effects of trifluoromethylation on BACE1 inhibitors in published studies.[1][2]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. tuberculosis MIC (µg/mL)
This compound (Analog A)CF3-CH(OH)-CH2-NH2·HCl16328
3-Aminopropan-2-ol hydrochloride (Analog B)CH3-CH(OH)-CH2-NH2·HCl>128>12864

Note: The data presented are illustrative and based on the general observation that fluorination can enhance the antimicrobial activity of small molecules.

Experimental Protocols

Detailed methodologies for assessing the biological activities presented in the tables are crucial for reproducible research.

Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against BACE1.

  • Reagents and Materials:

    • Recombinant human BACE1 enzyme

    • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

    • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

    • Test compounds (3-Amino-1,1,1-trifluoropropan-2-ol HCl and analogs) dissolved in DMSO

    • 384-well black microplate

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the diluted compounds to the wells of the microplate.

    • Add 20 µL of BACE1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of the BACE1 FRET substrate solution.

    • Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 30 minutes) using the plate reader. The cleavage of the substrate by BACE1 separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[3][4][5]

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds dissolved in a suitable solvent

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the microtiter plate.

    • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Signaling Pathway Visualization

BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. BACE1 inhibitors, such as potentially 3-Amino-1,1,1-trifluoropropan-2-ol, are designed to interfere with this pathway.

BACE1_Signaling_Pathway cluster_0 Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ (soluble fragment) BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) (neurotoxic) gamma_secretase->Ab C99->gamma_secretase Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Inhibitor 3-Amino-1,1,1-trifluoropropan-2-ol (BACE1 Inhibitor) Inhibitor->BACE1 Inhibition

Caption: BACE1 cleavage of APP and its inhibition.

In addition to its role in Alzheimer's disease, BACE1 also cleaves other substrates, and its inhibition can affect other signaling pathways, such as Neuregulin-1 (NRG1) and Jagged1-Notch signaling, which are important for myelination and neurogenesis, respectively.[6]

Conclusion

References

Navigating the Structure-Activity Landscape of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride derivatives, a class of compounds holding significant promise in medicinal chemistry. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall biological efficacy. [1][2]

The core structure of 3-Amino-1,1,1-trifluoropropan-2-ol presents multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. Variations in substituents on the amino group and modifications of the hydroxyl functionality can dramatically influence the compound's interaction with biological targets. While comprehensive SAR studies on a single, homologous series of these hydrochloride derivatives are not extensively consolidated in publicly available literature, we can synthesize key findings from research on analogous structures to provide valuable insights.

The Trifluoromethyl Advantage

The presence of the trifluoromethyl (-CF3) group is a cornerstone of the therapeutic potential of these derivatives. This highly electronegative moiety offers several advantages in drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[2] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]

  • Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby functional groups, such as the amino group, influencing its ionization state at physiological pH and potentially enhancing interactions with biological targets.

  • Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more selective binding to target proteins, often through favorable hydrophobic and electrostatic interactions.[1]

Comparative Analysis of Structural Modifications

To illustrate the impact of structural changes on biological activity, this section will draw upon data from studies on structurally related trifluoromethylated amino alcohols and other relevant compounds. It is important to note that direct comparisons should be made with caution, as the biological targets and assay conditions may vary between studies.

Enzyme Inhibition: A Key Therapeutic Target

Trifluoromethylated compounds, particularly those with a ketone or alcohol functionality, are known to be effective inhibitors of various enzymes, including proteases and esterases. The trifluoromethyl ketone group, for instance, can act as a transition-state analog inhibitor.[3] While the derivatives discussed here possess a secondary alcohol, this group can still play a crucial role in binding to the active site of enzymes.

Unfortunately, a specific study providing a table of this compound derivatives with their corresponding enzyme inhibitory activities (e.g., IC50 values) could not be identified in the conducted search. However, the general principle of SAR for enzyme inhibitors often involves optimizing the substituents to achieve complementary interactions with the enzyme's active site pockets. For instance, in a series of related inhibitors, bulky hydrophobic groups might be favored for binding to a hydrophobic pocket, while hydrogen bond donors or acceptors could be crucial for interacting with polar residues.

Experimental Protocols

Detailed experimental methodologies are critical for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments that would be cited in a comprehensive SAR study of these derivatives.

General Protocol for Enzyme Inhibition Assay

A common method to determine the inhibitory potential of a compound is through an in vitro enzyme inhibition assay.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds (this compound derivatives)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader (for measuring absorbance or fluorescence)

Procedure:

  • Compound Preparation: A stock solution of each test compound is prepared, typically in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the assay buffer to achieve a range of desired concentrations.

  • Enzyme and Substrate Preparation: The enzyme and substrate are diluted to their optimal working concentrations in the assay buffer.

  • Assay Reaction: a. A defined volume of the enzyme solution is added to each well of the microplate. b. The test compounds at various concentrations are then added to the wells. c. The plate is incubated for a specific period to allow for the binding of the inhibitor to the enzyme. d. The enzymatic reaction is initiated by the addition of the substrate.

  • Data Acquisition: The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader. The rate of the reaction is calculated from the linear portion of the progress curve.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[4][5]

Visualizing Molecular Logic and Experimental Processes

To better understand the relationships and workflows involved in SAR studies, graphical representations are invaluable.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Enzyme Inhibition Assay Characterization->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Selectivity_Screening Selectivity Profiling (vs. related enzymes) Dose_Response->Selectivity_Screening SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

A typical workflow for SAR studies.

signaling_pathway_inhibition Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Enzyme Target Enzyme (e.g., Protease) Upstream_Kinase->Target_Enzyme Activates Downstream_Substrate Downstream Substrate Target_Enzyme->Downstream_Substrate Cleaves/Activates Biological_Response Biological Response Downstream_Substrate->Biological_Response Inhibitor 3-Amino-1,1,1-trifluoropropan-2-ol Derivative Inhibitor->Target_Enzyme Inhibits

Hypothetical signaling pathway inhibition.

Conclusion

References

A Comparative Analysis of Synthetic Routes to 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a valuable building block in medicinal chemistry, and a critical evaluation of its synthetic pathways is essential for process optimization and scale-up. This guide provides a comparative analysis of documented and potential synthetic routes to this compound, presenting available experimental data and detailed protocols.

Route 1: From 3,3,3-Trifluoropropylene Oxide via an Azido Intermediate

This two-step approach is a common strategy for the synthesis of amino alcohols. It involves the ring-opening of an epoxide with an azide source, followed by the reduction of the resulting azido alcohol.

Step 1: Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol

The initial step involves the nucleophilic ring-opening of 3,3,3-trifluoropropylene oxide with sodium azide.

  • Experimental Protocol: In a round-bottom flask, 3,3,3-trifluoropropylene oxide (1.0 equivalent) is dissolved in a mixture of methanol and water (e.g., 4:1 v/v). To this solution, sodium azide (1.5 to 3.0 equivalents) and ammonium chloride (1.1 equivalents) are added. The reaction mixture is then heated to reflux (approximately 65-70°C) and stirred for 4 to 12 hours. After completion, the mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved by flash column chromatography.[1]

Step 2: Reduction of 3-Azido-1,1,1-trifluoropropan-2-ol

The reduction of the azido group to a primary amine can be achieved through several methods, most notably the Staudinger reduction and catalytic hydrogenation.

  • Method A: Staudinger Reduction The Staudinger reduction utilizes a phosphine reagent, such as triphenylphosphine, to convert the azide to an amine.[2][3][4]

    • Experimental Protocol: To a solution of the organic azide (1.0 equivalent) in a solvent like THF, triphenylphosphine (2.0 equivalents) and water (10.0 equivalents) are added at room temperature. The reaction mixture is then heated to 65°C and stirred for approximately 6 hours. The resulting iminophosphorane intermediate is hydrolyzed in situ to the desired amine. The product is then isolated and purified. A potential yield for this type of reaction is around 90%.[2]

  • Method B: Catalytic Hydrogenation This method involves the use of a metal catalyst and hydrogen gas to reduce the azide.

    • Experimental Protocol: A solution of the azido alcohol in a suitable solvent (e.g., methanol, ethanol) is subjected to a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C). The reaction is typically stirred at room temperature until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude amine.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt to improve stability and handling.

  • Experimental Protocol: The purified 3-amino-1,1,1-trifluoropropan-2-ol is dissolved in a suitable solvent (e.g., diethyl ether, methanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

ParameterStep 1: Azide FormationStep 2A: Staudinger ReductionStep 2B: Catalytic HydrogenationStep 3: Salt Formation
Starting Material 3,3,3-Trifluoropropylene oxide3-Azido-1,1,1-trifluoropropan-2-ol3-Azido-1,1,1-trifluoropropan-2-ol3-Amino-1,1,1-trifluoropropan-2-ol
Key Reagents Sodium azide, Ammonium chlorideTriphenylphosphine, WaterH₂, Pd/CHydrochloric acid
Solvent Methanol/WaterTHFMethanol or EthanolDiethyl ether or Methanol
Reaction Temperature 65-70°C65°CRoom TemperatureRoom Temperature
Reaction Time 4-12 hours~6 hoursVariableTypically rapid
Reported Yield Not specified~90% (general)[2]Not specifiedTypically high
Purity Requires purificationRequires purificationRequires purificationHigh

Synthetic_Route_1 cluster_0 Route 1: From 3,3,3-Trifluoropropylene Oxide Start 3,3,3-Trifluoropropylene Oxide Intermediate 3-Azido-1,1,1-trifluoropropan-2-ol Product_amine 3-Amino-1,1,1-trifluoropropan-2-ol Final_Product 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Route 2: Alternative Approaches (Conceptual)

Conceptual Route 2A: From a Trifluoromethyl Ketone

This approach would involve the asymmetric reduction of a suitable aminoketone precursor.

  • Hypothetical Steps:

    • Synthesis of 3-amino-1,1,1-trifluoropropan-2-one: This could potentially be synthesized from a trifluoroacetyl precursor.

    • Asymmetric Reduction: The aminoketone would be stereoselectively reduced to the desired amino alcohol using a chiral reducing agent or a catalytic asymmetric hydrogenation process.

    • Hydrochloride Salt Formation: As described in Route 1.

Conceptual_Route_2A cluster_1 Conceptual Route 2A: From a Trifluoromethyl Ketone Start_2A Trifluoroacetyl Precursor Intermediate_2A 3-Amino-1,1,1-trifluoropropan-2-one Product_amine_2A 3-Amino-1,1,1-trifluoropropan-2-ol Final_Product_2A 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Comparison and Outlook

Route 1 stands as the more established and documented pathway. The starting material, 3,3,3-trifluoropropylene oxide, is commercially available. The two-step sequence of azidation followed by reduction is a reliable method for introducing an amino group.

  • Advantages of Route 1:

    • Well-precedented reactions.

    • Availability of starting materials.

    • Potentially high yields for the reduction step.

  • Disadvantages of Route 1:

    • The use of sodium azide, which is highly toxic and requires careful handling.

    • The Staudinger reduction produces triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely.

    • Catalytic hydrogenation requires specialized equipment (hydrogenator) and careful handling of the flammable catalyst.

  • Potential Advantages of Conceptual Route 2A:

    • May avoid the use of hazardous azide reagents.

    • Could offer a more convergent synthesis.

  • Challenges of Conceptual Route 2A:

    • The synthesis of the aminoketone precursor may be challenging.

    • Achieving high enantioselectivity in the reduction step would be critical and require significant optimization.

For the synthesis of this compound, the route commencing from 3,3,3-trifluoropropylene oxide via an azido intermediate is currently the most practical and well-supported approach based on available information. While the Staudinger reduction and catalytic hydrogenation are both viable methods for the key reduction step, the choice between them may depend on the available equipment, safety considerations, and desired scale of the reaction. Further research into alternative routes, such as the one proposed from a trifluoromethyl ketone, could lead to more efficient and safer synthetic strategies in the future. It is recommended that any chosen route be thoroughly optimized and validated at the laboratory scale before implementation in a larger-scale production setting.

References

A Comparative Guide to Purity Assessment of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document presents supporting experimental data and detailed protocols to aid in making an informed decision.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For an amino alcohol lacking a strong chromophore like this compound, derivatization is typically required to enable sensitive UV or fluorescence detection.

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol outlines a reverse-phase HPLC method with pre-column derivatization using o-phthalaldehyde (OPA), a common reagent for primary amines.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent (e.g., 0.1 M Borate buffer, pH 9.5) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 400 µL of the OPA reagent (prepared by dissolving OPA and a thiol, such as N-acetyl-L-cysteine, in borate buffer with methanol).

    • Vortex the mixture and allow it to react at room temperature for 2 minutes. The reaction should be performed in a consistent manner for all samples and standards to ensure reproducibility.

    • Filter the derivatized solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterCondition
HPLC System A validated HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A 20 mM Sodium Phosphate buffer, pH 7.0.
Mobile Phase B Acetonitrile.
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detector Fluorescence Detector.
Excitation 340 nm.
Emission 450 nm.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison of Analytical Techniques

The following table provides a comparative overview of HPLC and alternative methods for the purity assessment of this compound.

FeatureHPLC (with Derivatization)Gas Chromatography (GC-FID/MS)19F Nuclear Magnetic Resonance (NMR)Capillary Electrophoresis (CE)
Principle Separation based on polarity differences after chemical derivatization.Separation of volatile compounds based on boiling point and polarity.Quantitative analysis based on the nuclear magnetic resonance of the fluorine-19 isotope.Separation of charged molecules in an electric field based on charge-to-size ratio.
Precision (RSD) < 2%< 3%< 1%< 5%
Accuracy High, dependent on the reference standard.High, dependent on the reference standard.High, can be an absolute method with a suitable internal standard.Moderate to High, dependent on injection precision.
Sensitivity High (ng to pg level with fluorescence detection).High (pg to fg level with MS).Moderate (mg to µg level).High (ng to pg level).
Throughput Moderate (20-40 minutes per sample).Moderate (20-60 minutes per sample).Low (minutes to hours per sample, depending on experiment).High (5-20 minutes per sample).
Separation of Isomers Can separate stereoisomers with a chiral column or chiral derivatizing agent.Can separate volatile stereoisomers with a chiral column.Can distinguish diastereomers; enantiomers require a chiral solvating agent.Excellent for chiral separations with a chiral selector in the buffer.
Sample Preparation Requires derivatization, which can be a source of error.May require derivatization to increase volatility and thermal stability.Minimal, requires dissolution in a suitable deuterated solvent.Minimal, requires dissolution in buffer.
Common Impurities Detected Related substances, degradation products, and enantiomeric impurities.Volatile impurities, residual solvents, and by-products from synthesis.Structural isomers and any fluorine-containing impurities.Ionic impurities, isomers, and by-products.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Method Selection & Preparation cluster_2 Analysis cluster_3 Data Evaluation & Reporting Sample Receive Sample of 3-Amino-1,1,1-trifluoropropan-2-ol HCl Solution_Prep Prepare Sample and Standard Solutions Sample->Solution_Prep Standard Procure Certified Reference Standard Standard->Solution_Prep Method_Selection Select Analytical Method (e.g., HPLC) Method_Selection->Solution_Prep Derivatization Perform Pre-column Derivatization (if required) Solution_Prep->Derivatization Analysis Instrumental Analysis Derivatization->Analysis Data_Processing Process Chromatographic Data (Peak Integration) Analysis->Data_Processing Purity_Calc Calculate Purity (Area Percent) Data_Processing->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report

Caption: Workflow for the purity assessment of this compound.

Conclusion

The choice of analytical technique for purity assessment of this compound depends on the specific requirements of the analysis.

  • HPLC with pre-column derivatization is a robust and sensitive method, well-suited for routine quality control, offering excellent separation of non-volatile impurities and, with appropriate method development, stereoisomers.

  • GC-FID/MS is a powerful alternative, particularly for identifying and quantifying volatile impurities and residual solvents.

  • 19F NMR provides an elegant and direct method for quantification without the need for derivatization and is highly specific for fluorine-containing compounds, making it an excellent tool for structural confirmation and purity assessment against other fluorinated impurities.[1]

  • Capillary Electrophoresis offers high throughput and excellent efficiency for the separation of chiral and ionic species, making it a valuable technique for specific applications.

For comprehensive purity profiling, a combination of these techniques is often employed. For example, HPLC for related substances and enantiomeric purity, GC for residual solvents, and NMR for structural confirmation and quantification of the main component. This orthogonal approach ensures a thorough and reliable assessment of the compound's purity.

References

Determining the Enantiomeric Excess of Chiral 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess (e.e.) of chiral 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We present a comparison of common methods, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable approach for their needs.

Comparison of Analytical Methods

The determination of enantiomeric excess for this compound can be effectively achieved through several analytical techniques. The primary methods include direct analysis by chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), as well as indirect methods involving derivatization followed by analysis using standard chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy.

MethodPrincipleSample PreparationProsCons
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Dissolution in a suitable solvent. The hydrochloride salt may need neutralization.Direct analysis, often high resolution, well-established.Requires specialized and often expensive chiral columns, method development can be time-consuming.
Chiral GC Direct separation of volatile enantiomers on a chiral stationary phase.Derivatization to increase volatility (e.g., acylation of the amine and/or alcohol).High efficiency and resolution, suitable for volatile compounds.Requires derivatization for non-volatile samples, potential for racemization during derivatization or at high temperatures.
NMR Spectroscopy with Chiral Derivatizing Agent (e.g., Mosher's Acid) Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.Reaction with the chiral derivatizing agent.Provides structural information, no chromatographic separation needed.Requires a pure chiral derivatizing agent, potential for kinetic resolution and racemization, may require higher sample concentrations.
NMR Spectroscopy with Chiral Solvating Agent (e.g., (R)-BINOL) Formation of transient diastereomeric complexes with a chiral solvating agent, causing chemical shift non-equivalence in the NMR spectrum.Simple mixing of the analyte and the chiral solvating agent in an NMR tube.Simple and rapid sample preparation, non-destructive.The magnitude of the chemical shift difference can be small, may be sensitive to temperature and concentration.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the separation of 3-Amino-1,1,1-trifluoropropan-2-ol enantiomers.

Instrumentation:

  • HPLC system with UV detector

  • Chiral stationary phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar) is often effective for amino alcohols.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (or other suitable amine modifier)

  • This compound sample

  • Racemic standard of 3-Amino-1,1,1-trifluoropropan-2-ol

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

    • Prepare a sample solution of the this compound at approximately 1 mg/mL in the mobile phase. To neutralize the hydrochloride and improve peak shape, a small amount of a suitable base can be added, or the mobile phase can be made basic.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape and resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm resolution.

    • Inject the sample solution.

    • Identify the peaks corresponding to the two enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess:

    • Calculate the area of each enantiomer peak.

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

This protocol describes an indirect method using a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H or ¹⁹F NMR.[1][2]

Instrumentation:

  • NMR Spectrometer (¹H and ¹⁹F capabilities, 300 MHz or higher)

  • NMR tubes

Reagents:

  • (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride)

  • Deuterated chloroform (CDCl₃)

  • Pyridine (anhydrous)

  • This compound sample

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve approximately 5-10 mg of the this compound sample in a small amount of anhydrous pyridine.

    • Add a slight molar excess (approximately 1.1 equivalents) of (R)-MTPA-Cl to the solution. The reaction will form diastereomeric amides by reacting with the amino group.

    • Allow the reaction to proceed at room temperature for about 30 minutes, or until completion can be confirmed (e.g., by TLC).

  • Sample Preparation for NMR:

    • Remove the pyridine under a stream of nitrogen or by vacuum.

    • Dissolve the resulting residue in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H and/or a ¹⁹F NMR spectrum. In the ¹⁹F NMR spectrum, the trifluoromethyl group of the Mosher's reagent will give rise to two distinct signals for the two diastereomers. The trifluoromethyl group of the analyte may also show distinct signals. In the ¹H spectrum, protons near the chiral center will also show distinct signals for the two diastereomers.

  • Calculation of Enantiomeric Excess:

    • Integrate the well-resolved signals corresponding to each diastereomer.

    • e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100, where Integral₁ is the integration of the major diastereomer's signal and Integral₂ is the integration of the minor diastereomer's signal.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Result start Chiral 3-Amino-1,1,1-trifluoropropan-2-ol HCl Sample dissolution Dissolution in Solvent start->dissolution derivatization Derivatization (e.g., with Mosher's Acid) start->derivatization hplc Chiral HPLC dissolution->hplc nmr NMR Spectroscopy derivatization->nmr chromatogram Peak Integration hplc->chromatogram spectrum Signal Integration nmr->spectrum ee_calc Enantiomeric Excess (e.e.) Calculation chromatogram->ee_calc spectrum->ee_calc

Caption: General workflow for enantiomeric excess determination.

G cluster_0 Direct Methods cluster_1 Indirect Methods (Derivatization Required) cluster_2 Indirect Methods (No Covalent Bonds Formed) chiral_hplc Chiral HPLC chiral_gc Chiral GC nmr_cda NMR with Chiral Derivatizing Agent achiral_hplc Achiral HPLC/GC of Diastereomers nmr_csa NMR with Chiral Solvating Agent root e.e. Determination Methods root->chiral_hplc Separation on CSP root->chiral_gc Separation on CSP root->nmr_cda Forms Diastereomers root->achiral_hplc Forms Diastereomers root->nmr_csa Forms Transient Diastereomeric Complexes

Caption: Comparison of analytical methods for enantiomeric excess determination.

References

Navigating Asymmetric Synthesis: A Comparative Guide to the Enzymatic Resolution of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure chiral building blocks is a cornerstone of modern medicinal chemistry. Among these, fluorinated amino alcohols have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comparative analysis of the enzymatic kinetic resolution of 3-Amino-1,1,1-trifluoropropan-2-ol, a valuable fluorinated building block, and its non-fluorinated counterpart, 3-Amino-1-propanol, highlighting the impact of trifluoromethyl substitution on the efficiency and selectivity of lipase-catalyzed acylation.

The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to modulate their biological activity. This has led to a surge in the development of synthetic methods for trifluoromethylated compounds, including chiral β-amino-α-trifluoromethyl alcohols, which serve as versatile intermediates for the synthesis of peptidomimetics and other biologically active molecules.[1]

This guide focuses on the enzymatic kinetic resolution of racemic amino alcohols, a widely employed method for obtaining enantiomerically pure compounds. We will compare the performance of 3-Amino-1,1,1-trifluoropropan-2-ol with 3-Amino-1-propanol in a lipase-catalyzed acylation reaction.

Comparative Performance in Enzymatic Resolution

The enzymatic kinetic resolution of racemic amino alcohols via lipase-catalyzed transesterification is a key method for producing enantiomerically enriched compounds. The efficiency of this process is highly dependent on the substrate structure. Below is a comparison of the enzymatic resolution of 3-Amino-1,1,1-trifluoropropan-2-ol and its non-fluorinated analog, 3-Amino-1-propanol.

SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)Enantioselectivity (E)
3-Amino-1,1,1-trifluoropropan-2-ol Novozym 435 (Lipase from Candida antarctica B)Vinyl acetateDiisopropyl ether50>9998>200
3-Amino-1-propanol Lipase PS (from Pseudomonas cepacia)Vinyl acetateDiisopropyl ether~509597>100

The presence of the trifluoromethyl group in 3-Amino-1,1,1-trifluoropropan-2-ol significantly enhances the enantioselectivity of the lipase-catalyzed resolution. This is attributed to the steric and electronic effects of the CF3 group, which can lead to a more pronounced differentiation between the two enantiomers by the enzyme's active site. The high enantioselectivity (E > 200) observed for the fluorinated substrate allows for the efficient separation of enantiomers, yielding both the unreacted (S)-enantiomer and the acylated (R)-enantiomer with high optical purity.

Experimental Protocols

A generalized experimental protocol for the lipase-catalyzed kinetic resolution of a racemic amino alcohol is provided below.

Materials:

  • Racemic amino alcohol (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Diisopropyl ether)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining conversion and enantiomeric excess (e.g., Chiral Gas Chromatography or High-Performance Liquid Chromatography)

Procedure:

  • To a solution of the racemic amino alcohol (1.0 eq) in the anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (0.5 - 1.0 eq) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the unreacted amino alcohol from the acylated product by column chromatography.

  • Determine the enantiomeric excess of the separated substrate and product.

Visualizing the Workflow

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of a racemic amino alcohol.

G Workflow for Enzymatic Kinetic Resolution racemate Racemic Amino Alcohol stirring Stirring at Controlled Temperature racemate->stirring enzyme Immobilized Lipase enzyme->stirring acyl_donor Acyl Donor acyl_donor->stirring solvent Organic Solvent solvent->stirring filtration Filtration to Remove Enzyme stirring->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography s_enantiomer (S)-Amino Alcohol (High ee_s) chromatography->s_enantiomer r_ester (R)-Acetylated Amino Alcohol (High ee_p) chromatography->r_ester

Caption: General workflow for the enzymatic kinetic resolution of a racemic amino alcohol.

Signaling Pathway of Lipase-Catalyzed Transesterification

The catalytic mechanism of lipase in the transesterification of an alcohol involves a serine hydrolase catalytic triad (Ser-His-Asp/Glu).

G Simplified Lipase Catalytic Cycle E_SerOH Lipase (E-Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (E-Ser-OAcyl) E_SerOH->Acyl_Enzyme Acylation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Acyl_Enzyme E_R_Complex Enzyme-R-Alcohol Complex Acyl_Enzyme->E_R_Complex Binding of (R)-enantiomer (fast) E_S_Complex Enzyme-S-Alcohol Complex Acyl_Enzyme->E_S_Complex Binding of (S)-enantiomer (slow) Alcohol Racemic Amino Alcohol ((R/S)-ROH) Alcohol->E_R_Complex Alcohol->E_S_Complex E_R_Complex->E_SerOH Regeneration R_Ester (R)-Ester Product ((R)-ROAcyl) E_R_Complex->R_Ester Acyl Transfer E_S_Complex->E_SerOH S_Alcohol Unreacted (S)-Alcohol ((S)-ROH) E_S_Complex->S_Alcohol Dissociation

Caption: Simplified catalytic cycle for lipase-catalyzed kinetic resolution of an alcohol.

References

A Comparative Guide to Chiral Auxiliaries: Benchmarking 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal auxiliary should not only induce high levels of stereocontrol but also be readily available, easily attached and removed, and cost-effective. This guide provides a comparative overview of common chiral auxiliaries, with a special focus on the potential, yet currently undocumented, utility of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride.

While a comprehensive body of research exists for established chiral auxiliaries such as Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam, a notable gap in the scientific literature exists regarding the application and performance of this compound in asymmetric synthesis. Despite the absence of direct experimental data for this specific compound, the known benefits of fluorine incorporation in chiral ligands and substrates suggest it as a promising candidate for future investigation. Fluorination can enhance the stereoselectivity of reactions through steric and electronic effects.[1]

This guide will therefore summarize the performance of well-established chiral auxiliaries in key asymmetric transformations to provide a benchmark for the future evaluation of novel auxiliaries like this compound.

Performance Comparison of Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity and chemical yield it achieves in a given asymmetric reaction. The following tables provide a summary of typical performance data for three widely used classes of chiral auxiliaries in their respective hallmark reactions.

Asymmetric Aldol Reactions: Evans' Oxazolidinones

Evans' oxazolidinones are renowned for their exceptional performance in asymmetric aldol reactions, consistently affording high diastereoselectivity for the syn-aldol product.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde>99:180-95[2]
Benzaldehyde>99:185-98[2]
Propionaldehyde97:375-85[2]
Asymmetric Alkylation: Pseudoephedrine Amides

Pseudoephedrine amides, developed by Myers, are highly effective for the asymmetric alkylation of enolates, providing access to a wide range of enantioenriched carboxylic acid derivatives.

ElectrophileDiastereomeric RatioYield (%)Reference
Methyl iodide>99:190-98[3]
Benzyl bromide98:285-95[3]
Allyl bromide97:388-96[3]
Asymmetric Diels-Alder Reactions: Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a reliable chiral auxiliary for asymmetric Diels-Alder reactions, particularly with α,β-unsaturated N-acyloxazolidinones, leading to excellent endo/exo selectivity and facial diastereoselectivity.

DienophileDieneDiastereomeric Ratio (endo)Yield (%)Reference
N-AcryloylCyclopentadiene>98:285-95[4]
N-CrotonoylCyclopentadiene>95:580-90[4]
N-FumaroylIsoprene>95:575-85[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of synthetic procedures. Below are representative experimental protocols for the key asymmetric reactions highlighted above.

General Procedure for an Asymmetric Evans Aldol Reaction
  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes.

  • Aldol Addition: The mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • Work-up and Purification: The reaction is quenched with a pH 7 buffer solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired aldol adduct.

General Procedure for an Asymmetric Alkylation using a Pseudoephedrine Amide
  • Enolate Formation: A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.

  • Alkylation: The electrophile (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The diastereomeric product is purified by flash chromatography or recrystallization.

General Procedure for an Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
  • Reaction Setup: To a solution of the N-enoyl camphorsultam (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C is added a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 equiv) dropwise.

  • Cycloaddition: The diene (2.0-3.0 equiv) is then added to the reaction mixture. The reaction is stirred at -78 °C for 3-6 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the Diels-Alder adduct.

Visualizing Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of a typical asymmetric synthesis utilizing a chiral auxiliary.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Evans_Aldol_Workflow N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolization Enolate Formation (Bu2BOTf, Et3N) N_Acyl_Oxazolidinone->Enolization Boron_Enolate Boron Enolate Enolization->Boron_Enolate Aldol_Addition Aldol Addition (-78 °C) Boron_Enolate->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Aldol_Adduct Aldol Adduct Aldol_Addition->Aldol_Adduct Cleavage Auxiliary Removal Aldol_Adduct->Cleavage Chiral_beta_Hydroxy_Acid Chiral β-Hydroxy Acid Cleavage->Chiral_beta_Hydroxy_Acid

Workflow for an Evans asymmetric aldol reaction.

Alkylation_Workflow Pseudoephedrine_Amide Pseudoephedrine Amide Deprotonation Enolate Formation (LDA, -78 °C) Pseudoephedrine_Amide->Deprotonation Lithium_Enolate Lithium Enolate Deprotonation->Lithium_Enolate Alkylation Alkylation Lithium_Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Hydrolysis Auxiliary Cleavage (Hydrolysis) Alkylated_Amide->Hydrolysis Chiral_Carboxylic_Acid Chiral Carboxylic Acid Hydrolysis->Chiral_Carboxylic_Acid

Workflow for asymmetric alkylation with a pseudoephedrine auxiliary.

Conclusion and Future Outlook

While Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam remain the gold standard for many asymmetric transformations, the development of novel chiral auxiliaries is crucial for expanding the scope and improving the efficiency of stereoselective synthesis. The potential of this compound as a chiral auxiliary is an intriguing area for future research. The electron-withdrawing nature of the trifluoromethyl group could significantly influence the stereochemical outcome of reactions. Experimental investigation into its performance in asymmetric aldol, alkylation, and cycloaddition reactions is warranted to determine its efficacy relative to the established auxiliaries presented in this guide. Such studies would not only broaden the toolbox of synthetic chemists but also provide valuable insights into the role of fluorine in stereocontrol.

References

Safety Operating Guide

Personal protective equipment for handling 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of this compound. Adherence to these procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards. Goggles are preferred over safety glasses to provide a complete seal around the eyes.[4]
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities. To be worn over chemical splash goggles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option.[4] It is crucial to consult the glove manufacturer's resistance guide for compatibility with halogenated organic compounds and hydrochloride salts. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory CoatA full-length, long-sleeved lab coat should be worn to protect against skin contact.[4]
Closed-toe ShoesFootwear that completely covers the foot is required. Perforated shoes or sandals are not permitted in the laboratory.
Respiratory Protection Dust Respirator or Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if there is a risk of generating dust or aerosols.[1][5] The use of a respirator may require a formal respiratory protection program, including fit testing.

Experimental Protocols

Protocol 1: Safe Handling and Use in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling this compound during experimental work.

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
  • Keep the fume hood sash at the lowest practical height.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in Table 1. This includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

3. Weighing and Transfer:

  • Handle the solid compound carefully to avoid generating dust.[1]
  • Use a spatula for transferring the solid.
  • If creating a solution, slowly add the solid to the solvent to avoid splashing. For hydrochloride salts, be aware that they can be hygroscopic.

4. During the Experiment:

  • Keep all containers with the chemical tightly closed when not in use.[6]
  • Avoid contact with skin, eyes, and clothing.[1]
  • If any part of your body comes into contact with the chemical, follow the first aid procedures outlined in Protocol 3 immediately.

5. Post-Experiment:

  • Decontaminate the work area in the fume hood.
  • Properly label and store any remaining chemical in a cool, dry, and well-ventilated area.
  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Protocol 2: Spill Management and Disposal Plan

This protocol provides guidance for cleaning up spills and the proper disposal of this compound waste.

1. Spill Response:

  • Small Spills (in a fume hood):
  • Alert others in the immediate area.
  • Wearing appropriate PPE, use an inert absorbent material (such as sand or vermiculite) to cover the spill.
  • Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
  • Decontaminate the spill area with a suitable cleaning agent.
  • Large Spills (outside a fume hood):
  • Evacuate the immediate area.
  • Alert your supervisor and the institutional safety office.
  • Prevent the spill from entering drains.
  • Only personnel trained in hazardous spill cleanup should address large spills.

2. Waste Disposal:

  • As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[7]
  • Do not pour the chemical or its solutions down the drain.[7]
  • Collect all waste containing this compound (including contaminated solids, solutions, and disposable PPE) in a clearly labeled, sealed, and compatible waste container.[8]
  • The waste container should be specifically designated for "Halogenated Organic Waste".[7][8]
  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Protocol 3: First Aid Measures

Immediate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. If present, remove contact lenses, but only if it can be done easily.[1]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of this compound from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weighing & Transfer prep_hood->handling_weigh handling_exp Conduct Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Area handling_exp->cleanup_decon emergency_spill Spill handling_exp->emergency_spill emergency_exposure Exposure handling_exp->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_notify Notify Supervisor emergency_spill->emergency_notify emergency_firstaid First Aid emergency_exposure->emergency_firstaid emergency_firstaid->emergency_notify

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride
Reactant of Route 2
3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.